5-Methyl-2-propoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h4-5,7-8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAUQDGNXSAHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696421 | |
| Record name | 5-Methyl-2-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-97-3 | |
| Record name | 5-Methyl-2-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-2-propoxybenzaldehyde (CAS No. 883531-97-3)
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-propoxybenzaldehyde (CAS No. 883531-97-3), a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited publicly available data on this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to project its physicochemical properties, outline robust synthetic protocols, explore its chemical reactivity, and propose potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this compound for the synthesis of novel chemical entities.
Introduction: The Promise of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] Their utility stems from the versatile reactivity of the aldehyde functional group, which can readily undergo a multitude of transformations to build molecular complexity.[2] The specific nature and position of substituents on the aromatic ring allow for the fine-tuning of steric and electronic properties, thereby influencing the biological activity and pharmacokinetic profiles of derivative compounds.
5-Methyl-2-propoxybenzaldehyde is a unique scaffold that combines a reactive aldehyde with a lipophilic propoxy group and a methyl substituent. This combination of features suggests its potential utility in creating novel molecular architectures with tailored properties for various therapeutic targets. This guide aims to provide a detailed, practical framework for the synthesis, characterization, and application of this promising, yet under-explored, chemical entity.
Physicochemical and Spectral Properties (Predicted)
Given the absence of empirical data for 5-Methyl-2-propoxybenzaldehyde, the following properties have been predicted based on the known values of structurally related compounds such as 2-propoxybenzaldehyde, 2-methoxy-5-methylbenzaldehyde, and 4-propoxybenzaldehyde. These predictions provide a valuable starting point for experimental design and analytical method development.
| Property | Predicted Value | Basis for Prediction and Rationale |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | Analogs like 2-propoxybenzaldehyde and 2-hydroxy-5-methoxybenzaldehyde are liquids at room temperature.[3][4] |
| Boiling Point | ~250-260 °C | Based on the boiling point of 2-methoxy-5-methylbenzaldehyde (252.6 °C) and the expected increase from the larger propoxy group.[5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); limited solubility in water. | Aromatic aldehydes and ethers generally exhibit this solubility profile.[6] |
| logP (Octanol/Water) | ~2.5 - 3.0 | The propoxy group significantly increases lipophilicity compared to a methoxy group. |
| ¹H NMR (CDCl₃, ppm) | δ 10.4 (s, 1H, -CHO), 7.6-7.0 (m, 3H, Ar-H), 4.0 (t, 2H, -OCH₂-), 2.3 (s, 3H, -CH₃), 1.8 (sextet, 2H, -CH₂CH₂-), 1.0 (t, 3H, -CH₂CH₃) | Predicted chemical shifts based on standard functional group regions and substituent effects. |
| ¹³C NMR (CDCl₃, ppm) | δ ~191 (-CHO), ~160 (C-O), ~125-135 (Ar-C), ~70 (-OCH₂-), ~22 (-CH₂CH₂-), ~20 (-CH₃), ~10 (-CH₂CH₃) | Predicted chemical shifts based on analogous structures.[7] |
| IR (cm⁻¹) | ~2820, 2720 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) | Characteristic vibrational frequencies for the functional groups present. |
| Mass Spectrometry | [M+H]⁺ = 179.1067 | Calculated exact mass for C₁₁H₁₅O₂⁺. |
Synthesis and Manufacturing
The most logical and efficient synthetic route to 5-Methyl-2-propoxybenzaldehyde is a two-step process commencing with the commercially available 2-hydroxy-5-methylbenzaldehyde. This approach leverages the well-established Williamson ether synthesis.[8]
Proposed Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[8] In this case, the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from a propylating agent.
dot
Caption: Proposed Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
Objective: To synthesize 5-Methyl-2-propoxybenzaldehyde from 2-hydroxy-5-methylbenzaldehyde.
Materials:
-
2-Hydroxy-5-methylbenzaldehyde
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methylbenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous DMF or acetonitrile to dissolve the starting material.
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Methyl-2-propoxybenzaldehyde.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions with the aldehyde.[9]
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.[10]
-
Alkylating Agent: A primary alkyl halide like 1-bromopropane is used to minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[9]
Chemical Reactivity and Derivatization Potential
The synthetic utility of 5-Methyl-2-propoxybenzaldehyde lies in the reactivity of its aldehyde group and the potential for electrophilic substitution on the aromatic ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations, making this molecule an excellent scaffold for building diverse chemical libraries.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.
-
Wittig Reaction: Reaction with phosphorus ylides to form substituted styrenes.
-
Condensation Reactions: Reaction with amines to form Schiff bases (imines), or with active methylene compounds in aldol-type condensations.[11]
-
Oxidation: Oxidation to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.
-
Reduction: Reduction to the corresponding benzyl alcohol using reducing agents like sodium borohydride.
dot
Caption: Potential Derivatization Pathways.
Electrophilic Aromatic Substitution
The alkoxy group is an ortho-, para-director and an activating group, while the methyl group is also an ortho-, para-director and activating. The aldehyde group is a meta-director and deactivating. The positions ortho and para to the activating groups are potential sites for electrophilic substitution, with steric hindrance from the propoxy group likely influencing the regioselectivity.
Potential Applications in Research and Drug Discovery
The true value of 5-Methyl-2-propoxybenzaldehyde lies in its potential as a precursor to novel bioactive molecules.
Scaffold for Novel Therapeutics
Substituted benzaldehydes are precursors to a wide range of heterocyclic compounds and other scaffolds with known biological activities.[12] For instance, benzimidazole derivatives, which can be synthesized from precursors derived from substituted benzaldehydes, have shown a broad spectrum of activities including antifungal, anticancer, and anti-Alzheimer's properties.[12]
Synthesis of Schiff Bases with Biological Activity
The condensation of substituted benzaldehydes with various primary amines to form Schiff bases is a common strategy in medicinal chemistry.[13] These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific substituents on the benzaldehyde and the amine component are crucial for tuning the biological activity.
dot
Caption: Drug Discovery Workflow.
Analytical Methods
Robust analytical methods are essential for confirming the identity and purity of 5-Methyl-2-propoxybenzaldehyde and its derivatives.
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (around 254 nm) would be a suitable starting point.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both purity assessment and structural confirmation, especially for a volatile compound like this.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the key functional groups (aldehyde, ether, aromatic ring).
Protocol: Purity Assessment by HPLC
-
System: HPLC with UV detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Safety and Handling
While specific toxicity data for 5-Methyl-2-propoxybenzaldehyde is not available, the safety precautions should be based on those for similar aromatic aldehydes.
-
GHS Hazard Classification (Inferred): Based on analogs like 2-propoxybenzaldehyde, it may cause skin irritation (H315), serious eye irritation/damage (H319/H318), and may cause respiratory irritation (H335).[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[17]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[18]
Conclusion
5-Methyl-2-propoxybenzaldehyde is a promising chemical intermediate with significant potential for applications in drug discovery and organic synthesis. While direct experimental data is currently scarce, this in-depth technical guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers to begin working with this molecule. Its straightforward synthesis and versatile reactivity make it an attractive scaffold for the development of novel compounds with tailored biological activities.
References
- OECD SIDS. (n.d.). SIDS INITIAL ASSESSMENT PROFILE for 2-Hydroxybenzaldehyde.
-
The Good Scents Company. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]
- RIFM. (2023). o-methoxybenzaldehyde.
-
PubChem. (n.d.). 2-propoxy-benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propoxy-benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
-
ROTH, C. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Emter, R., et al. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]
-
Oxford Academic. (n.d.). Reaction of Aromatic Aldehydes with Pharmaceutical Amino Compounds. Part I. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
NIH. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]
- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
-
NIH. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]
-
Chemsrc. (2025). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
-
Brieflands. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Retrieved from [Link]
-
ResearchGate. (2025). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]
-
NJ Health. (n.d.). BENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]
-
Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzaldehyde. Retrieved from [Link]
-
RWTH Publications. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6). Retrieved from [Link]
-
ACS Publications. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
- UMass Boston. (n.d.). The Williamson Ether Synthesis.
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis. Green Chemistry. Retrieved from [Link]
-
PubMed. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Retrieved from [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
- University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones.
- Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.
-
Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. brieflands.com [brieflands.com]
- 3. Buy 2-Propoxybenzaldehyde | 7091-12-5 [smolecule.com]
- 4. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. 2-Methoxy-5-methylbenzaldehyde | CAS#:7083-19-4 | Chemsrc [chemsrc.com]
- 6. scent.vn [scent.vn]
- 7. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: Discovery and Synthesis of Novel Alkoxybenzaldehyde Compounds
Executive Summary
This technical guide outlines a robust, scalable platform for the design, synthesis, and validation of novel alkoxybenzaldehyde derivatives. These compounds serve as critical pharmacophores in medicinal chemistry, particularly as intermediates for Schiff bases, chalcones, and pyrazolopyrimidines exhibiting anticancer and antimicrobial properties. This document synthesizes classical organic methodologies with modern green chemistry principles to provide a self-validating workflow for researchers.
Strategic Design & Structure-Activity Relationship (SAR)
The alkoxybenzaldehyde scaffold offers three primary vectors for chemical modification to tune biological activity and solubility.
The Pharmacophore
The core benzene ring acts as a rigid linker. The aldehyde group (-CHO) serves as a reactive "warhead" for further derivatization (e.g., condensation with amines), while the alkoxy chain (-OR) modulates lipophilicity (
Design Logic
-
Para-substitution: Enhances metabolic stability and often improves potency in kinase inhibition.
-
Meta-substitution: frequently used to mimic the methoxy pattern of natural products like combretastatin (tubulin inhibitors).
-
Chain Length: Varying the alkoxy chain from methyl (
) to benzyl ( ) dramatically shifts the compound's ability to cross cell membranes.
Figure 1: Iterative discovery cycle for optimizing alkoxybenzaldehyde derivatives.
Synthetic Methodologies
We present two primary routes. Route A is preferred when the phenol precursor is available. Route B is necessary when building the aldehyde functionality de novo onto an electron-rich aromatic ring.
Route A: Williamson Etherification of Hydroxybenzaldehydes
Best for: Rapid library generation varying the alkyl chain (R-group).
Mechanism:
Protocol 1: Potassium Carbonate Mediated Synthesis
Rationale:
Reagents:
-
Substrate: 4-Hydroxybenzaldehyde (1.0 eq)
-
Alkylating Agent: Alkyl bromide/iodide (1.2 eq)
-
Base: Anhydrous
(2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Activation: Dissolve 4-hydroxybenzaldehyde in DMF (5 mL/mmol) under
atmosphere. Add and stir at RT for 30 min to generate the phenoxide anion. Visual Check: Suspension may change color (often yellowing). -
Alkylation: Add the alkyl halide dropwise.
-
Reflux: Heat to 60-80°C. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).
-
Self-Validation: The starting material (
) should disappear; product ( ) will appear less polar.
-
-
Workup: Pour mixture into ice-cold water (10x volume). The product often precipitates.
-
If Solid: Filter and wash with cold water.
-
If Oil: Extract with EtOAc (3x), wash with brine, dry over
.
-
Route B: Vilsmeier-Haack Formylation
Best for: Introducing the aldehyde group onto complex alkoxybenzenes. Mechanism: Electrophilic Aromatic Substitution (EAS) via a Chloroiminium intermediate.[3]
Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation.
Protocol 2: Regioselective Formylation
Rationale: The alkoxy group is an ortho/para director. Due to steric hindrance at the ortho position, this protocol favors para substitution.
Reagents:
-
Substrate: Alkoxybenzene derivative (1.0 eq)
-
Reagent:
(Phosphorus oxychloride) (1.2 eq) -
Solvent/Reagent: DMF (3.0 eq - excess acts as solvent)
Step-by-Step Methodology:
-
Reagent Formation: Cool DMF to 0°C in an ice bath. Add
dropwise over 20 mins.-
Safety Critical: This is highly exothermic. Ensure temperature stays <10°C to prevent thermal decomposition.
-
-
Addition: Add the alkoxybenzene substrate (dissolved in minimal DMF) slowly.
-
Heating: Warm to RT, then heat to 70-90°C for 4-6 hours.
-
Quenching (Critical Step): Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc).
-
Why NaOAc? It buffers the solution. Strong acid hydrolysis can cleave sensitive ether linkages; buffering ensures only the iminium salt hydrolyzes to the aldehyde.
-
-
Isolation: The product usually precipitates as a solid upon hydrolysis.
Comparative Analysis of Methods
| Feature | Route A (Etherification) | Route B (Vilsmeier-Haack) |
| Starting Material | Hydroxybenzaldehyde | Alkoxybenzene |
| Reaction Type | Electrophilic Aromatic Substitution | |
| Atom Economy | Moderate (Loss of HX) | Low (Loss of |
| Regioselectivity | Pre-determined by SM | Para-dominant (usually >90%) |
| Moisture Sensitivity | Moderate (Dry solvents preferred) | High ( |
| Typical Yield | 85 - 95% | 60 - 80% |
Characterization & Validation Standards
To ensure scientific integrity, every synthesized compound must pass the following validation checkpoints:
-
FT-IR Spectroscopy:
-
Diagnostic Signal: Strong carbonyl stretch (
) at 1680–1700 cm⁻¹ . -
Ether Linkage: C-O-C stretching bands at 1000–1300 cm⁻¹ .
-
Absence: Disappearance of broad O-H stretch (3200-3500 cm⁻¹) if using Route A.
-
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton: Singlet at
9.8–10.0 ppm . -
Alkoxy Protons:
-
: Singlet at
3.8 ppm. -
: Triplet/Multiplet at
4.0 ppm.
-
: Singlet at
-
Aromatic Region: Distinct splitting patterns (e.g., pair of doublets for para-substitution) at
6.9–7.8 ppm.
-
-
Green Chemistry Note: Recent advances suggest using magnetic nanocatalysts (e.g.,
) or electrochemical oxidation to generate these compounds, reducing the need for toxic halogenated reagents like [1, 3].
References
-
Lin, C. F., et al. (2005).[4] Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[4] Link
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[5][1][2][6][7] MasterOrganicChemistry.com. Link
-
Zhang, Y., et al. (2021).[3][8] Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis.[9] Green Chemistry. Link
-
Chemistry Steps. (2020). The Vilsmeier-Haack Reaction Mechanism.[3][10][11][12] ChemistrySteps.com. Link
-
Misericordia Digital Commons. (2018). The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Link
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. ijpcbs.com [ijpcbs.com]
Introduction: The Significance of Substituted Benzaldehydes
An In-Depth Technical Guide to the Theoretical Investigation of 5-Methyl-2-propoxybenzaldehyde
This guide provides a comprehensive framework for the theoretical and computational investigation of 5-Methyl-2-propoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals seeking to understand the molecule's structural, electronic, and spectroscopic properties from a quantum chemical perspective. The methodologies outlined herein are grounded in established computational practices, offering a robust, self-validating workflow for generating high-fidelity molecular insights.
5-Methyl-2-propoxybenzaldehyde belongs to the family of aromatic aldehydes, a class of compounds that serve as fundamental building blocks in organic synthesis and are prevalent in medicinal chemistry.[1] Benzaldehyde derivatives are recognized for a wide spectrum of biological activities and are key precursors in the synthesis of more complex molecules, such as Schiff bases, which themselves exhibit notable therapeutic properties.[2][3] The specific substitutions on the benzene ring—a methyl group at position 5 and a propoxy group at position 2—create a unique electronic and steric environment. This environment dictates the molecule's reactivity, intermolecular interactions, and, consequently, its potential as a scaffold in drug discovery.[4]
Theoretical studies provide a powerful, non-destructive means to elucidate the intrinsic properties of such molecules before committing to costly and time-intensive experimental synthesis. By employing quantum chemical calculations, we can predict molecular geometry, vibrational frequencies, electronic charge distribution, and sites of reactivity, thereby guiding rational drug design and materials science applications.[5]
The Computational Canon: Methodological Framework
The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. For organic molecules like 5-Methyl-2-propoxybenzaldehyde, Density Functional Theory (DFT) has proven to be a highly effective approach, offering a favorable balance between computational cost and accuracy.[6][7]
Justification of Theoretical Level
Our protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, providing accurate predictions for a wide array of molecular systems.[1][5]
For the basis set, we recommend 6-311++G(d,p) . This is a triple-zeta Pople-style basis set that offers significant flexibility.
-
6-311G : Provides a more accurate description of the core and valence electrons compared to smaller basis sets.
-
++ : Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling non-covalent interactions and the behavior of electrons in regions far from the nuclei.[5]
-
(d,p) : Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[5]
This combination, B3LYP/6-311++G(d,p), is well-documented for its robust performance in predicting the geometric, vibrational, and electronic properties of substituted benzaldehydes.[5][8]
Computational Workflow Protocol
The following protocol outlines a self-validating system for the theoretical analysis.
Software: All calculations are to be performed using the Gaussian 09W or a subsequent version of the software suite.[1] Visualization and post-processing analyses can be conducted with GaussView, Chemcraft, and Multiwfn.[5][9]
Step 1: Geometry Optimization
-
Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.
-
Procedure:
-
Construct the initial 3D structure of 5-Methyl-2-propoxybenzaldehyde.
-
Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory.
-
The optimization process is considered complete when the forces on all atoms are negligible and the molecule has reached a stationary point on the potential energy surface.
-
Step 2: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Procedure:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.
-
Verify that no imaginary frequencies are present. The absence of imaginary frequencies confirms the structure is a stable minimum. The presence of one would indicate a transition state.
-
The output will provide the harmonic vibrational frequencies, IR intensities, and Raman activities, which can be correlated with experimental spectra.
-
Step 3: Electronic Property Calculation
-
Objective: To analyze the electronic structure, including frontier molecular orbitals and the molecular electrostatic potential.
-
Procedure:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).
-
Generate the molecular electrostatic potential (MEP) map by calculating the electrostatic potential on a surface of constant electron density.
-
Diagram: Computational Analysis Workflow
Caption: A standard workflow for the quantum chemical analysis of a molecule.
Molecular Geometry and Conformational Analysis
The initial and most critical step in computational analysis is determining the molecule's most stable 3D structure. The relative orientation of the propoxy and aldehyde groups with respect to the benzene ring dictates the molecule's overall shape and accessibility for intermolecular interactions. Conformational analysis of similar alkoxy benzaldehydes suggests that planar or near-planar arrangements, where the C=O bond is either syn or anti to the ortho-alkoxy group, are typically the most stable due to conjugative effects.[10]
Diagram: Structure of 5-Methyl-2-propoxybenzaldehyde
Caption: 2D representation of 5-Methyl-2-propoxybenzaldehyde.
Following optimization at the B3LYP/6-311++G(d,p) level, a table of key geometric parameters should be compiled.
Table 1: Predicted Geometrical Parameters (Exemplary)
| Parameter | Bond/Angle | Predicted Value | Significance |
|---|---|---|---|
| Bond Length | C=O (aldehyde) | ~1.22 Å | Shorter than a C-O single bond, indicating double bond character. |
| Bond Length | C-O (ether) | ~1.36 Å | Reflects conjugation with the aromatic ring. |
| Bond Angle | C-C-O (aldehyde) | ~124° | Influenced by steric hindrance and electronic effects. |
| Dihedral Angle | C-C-C=O | ~0° or ~180° | Indicates the planarity of the aldehyde group with the ring. |
Vibrational Spectroscopy: A Fingerprint of the Molecule
Frequency calculations provide the theoretical vibrational spectrum, which is an invaluable tool for interpreting experimental FT-IR and FT-Raman data. Each vibrational mode corresponds to a specific motion of atoms, and their frequencies are characteristic of the functional groups present.[11]
Table 2: Key Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| C-H stretch (aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H stretch (aldehyde) | -(C=O)-H | 2900 - 2800 | Medium |
| C-H stretch (aliphatic) | -CH₃, -CH₂ | 3000 - 2850 | Strong |
| C=O stretch (aldehyde) | C=O | ~1690 - 1670 | Very Strong |
| C=C stretch (aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong |
| C-O stretch (ether) | Ar-O-R | 1260 - 1200 | Strong |
The predicted position of the C=O stretching frequency is particularly sensitive to electronic effects. The electron-donating propoxy group in the ortho position is expected to lower this frequency compared to unsubstituted benzaldehyde due to resonance effects.[11]
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13] The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[14][15]
Diagram: HOMO-LUMO Energy Gap
Caption: The energy difference between the HOMO and LUMO orbitals.
From these energies, global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior.[1]
Table 3: Predicted Electronic Properties and Reactivity Descriptors
| Parameter | Symbol | Formula | Predicted Value (a.u.) |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | (e.g., -0.23) |
| LUMO Energy | E_LUMO | - | (e.g., -0.08) |
| Energy Gap | ΔE | E_LUMO - E_HOMO | (e.g., 0.15) |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | (e.g., 0.075) |
| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | (e.g., 0.155) |
| Electrophilicity Index | ω | χ² / (2η) | (e.g., 0.160) |
A lower chemical hardness (η) value indicates a higher reactivity.[1]
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The MEP is a 3D map of the electronic charge distribution around a molecule.[16] It is an indispensable tool for predicting how a molecule will interact with other species, particularly in the context of drug-receptor binding.[5] The map is color-coded to identify regions of varying electron density.
-
Red/Yellow: Electron-rich regions (negative potential). These are sites susceptible to electrophilic attack .
-
Blue: Electron-poor regions (positive potential). These are sites susceptible to nucleophilic attack .
-
Green: Neutral regions.
For 5-Methyl-2-propoxybenzaldehyde, the MEP map is predicted to show a significant region of negative potential (red) around the carbonyl oxygen atom of the aldehyde group, making it a prime site for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) are expected around the aldehyde hydrogen and the aromatic hydrogens, indicating their susceptibility to nucleophilic attack.[1][5] This analysis provides direct, actionable insight for designing inhibitors or functionalized derivatives.
Implications for Drug Discovery and Development
The theoretical data generated through this workflow provides a powerful foundation for drug discovery efforts.
-
Pharmacophore Modeling: The optimized 3D structure and the MEP map are essential for defining the pharmacophoric features of the molecule—the spatial arrangement of features responsible for its biological activity.
-
Molecular Docking: The lowest energy conformation serves as the input for molecular docking simulations. These simulations predict how the molecule might bind to the active site of a target protein, providing insights into binding affinity and orientation.[5]
-
Structure-Activity Relationship (SAR): By computationally modifying the structure (e.g., changing substituents) and recalculating the electronic properties (HOMO-LUMO gap, MEP), researchers can build a theoretical SAR model. This helps prioritize which derivatives to synthesize for improved activity or metabolic stability.
-
ADME Prediction: Computational models can use the calculated properties to predict Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, helping to identify potential liabilities early in the drug discovery pipeline.[17]
References
-
Jabeen, G., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Modeling. [Link]
-
Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde. PubChem Compound Database. [Link]
-
Silva, A. F., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. ChemistrySelect. [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. (2021). Pseudonatural Products for Chemical Biology and Drug Discovery. PubMed Central. [Link]
-
Burenin, A. V., & Knyazev, D. A. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy. [Link]
-
Shi, G., et al. (2019). A Density Functional Theory Study of Aldehydes and Its Atmospheric Products Participating in the nucleation. Atmospheric Environment. [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potentials (MEP) of drugs 1–4. [Link]
-
Al-Majdhoub, M., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. [Link]
-
University of Cambridge. (n.d.). DFT Studies of Aromatic Adsorption on Fe Surfaces. Department of Chemistry. [Link]
-
ResearchGate. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. [Link]
-
ResearchGate. (n.d.). Elucidation of the structure, spectroscopic techniques and quantum chemical investigations on nonlinear optical material 2-hydroxy-5-methylbenzaldehyde. [Link]
-
Andrisano, R., et al. (1975). Conformational analysis of organic carbonyl compounds. Part 9. 2-Formyl-, 2-acetyl-, and 2-(p-methoxybenzoyl)-indene. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile 2. [Link]
-
University of Hamburg. (n.d.). Molecular Electrostatic Potential (MEP). Chemie-Didaktik. [Link]
-
Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. [Link]
-
Subramanian, A. P., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal. [Link]
-
Sahu, S., et al. (2023). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties. ACS Omega. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, biological evaluations and in silico studies of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenyl-alkyl/arylsulfonates as potential α-glucosidase inhibitors. Bioorganic Chemistry. [Link]
-
Mary, Y. S., et al. (2022). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry. [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Bio-molecular modeling lab. [Link]
-
Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. [Link]
-
National Center for Biotechnology Information. (2024). Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5. PubMed. [Link]
-
Iwan, A., et al. (2022). Synthesis and Study of Janus-Dione-Based Compounds for Ternary Organic Solar Cells. Materials. [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure and spectroscopic study of para substituted 2-hydroxy-3-methoxybenzalideneanilines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFT Studies of Aromatic Adsorption on Fe Surfaces | Surface Science Group [jenkins.group.ch.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Study of Janus-Dione-Based Compounds for Ternary Organic Solar Cells [mdpi.com]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. researchgate.net [researchgate.net]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. MEP [cup.uni-muenchen.de]
- 17. Design, synthesis, biological evaluations and in silico studies of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenyl-alkyl/arylsulfonates as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-2-propoxybenzaldehyde safety and handling guidelines
Technical Guide: Safe Handling and Utilization of 5-Methyl-2-propoxybenzaldehyde
CAS Number: 883531-97-3 Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol
Part 1: Executive Technical Summary
5-Methyl-2-propoxybenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in medicinal chemistry for the synthesis of heterocycles and the modulation of lipophilicity in drug candidates. While official Safety Data Sheets (SDS) for this specific CAS often classify it as "Not a hazardous substance" under GHS/OSHA criteria due to a lack of extensive toxicological testing, prudent laboratory practice mandates treating it as a functional aldehyde.
This guide bridges the gap between regulatory classification and practical chemical safety. It operates on the principle of "Presumed Reactivity," acknowledging that benzaldehyde derivatives are prone to autoxidation (forming benzoic acids) and can act as skin/respiratory irritants even below regulatory thresholds.
Part 2: Technical Characterization & Stability
Understanding the physicochemical behavior of this molecule is the foundation of safety. The 2-propoxy group introduces significant lipophilicity (LogP ~3.0–3.5 predicted), facilitating cell membrane penetration but also increasing skin absorption potential.
| Property | Value / Characteristic | Implication for Handling |
| Physical State | Liquid or Low-Melting Solid | May require warming for transfer; spills behave as viscous oils. |
| Reactivity | Aldehyde Oxidation | High Risk: Rapidly oxidizes to 5-methyl-2-propoxybenzoic acid upon air exposure. |
| Solubility | Organic Solvents (DCM, EtOAc) | Insoluble in water; difficult to rinse off skin with water alone. |
| Flash Point | Predicted > 95°C | Combustible but not highly flammable. |
| Incompatibility | Strong Oxidizers, Strong Bases | Violent reactions possible with peroxides or hydrides. |
Part 3: Advanced Handling Protocols
The Inert Atmosphere Protocol (Prevention of Autoxidation)
To maintain reagent integrity (purity >95%) and safety, exposure to atmospheric oxygen must be minimized.
-
Receipt & Inspection: Upon receipt, inspect the septum/seal. If the liquid appears cloudy or contains white crystals, autoxidation to the carboxylic acid has likely occurred.
-
Transfer Technique:
-
Do not pour. Use a gas-tight syringe or cannula transfer method under positive Nitrogen or Argon pressure.
-
Reasoning: Pouring introduces air bubbles, accelerating the radical chain reaction of aldehyde oxidation.
-
-
Storage:
-
Temperature: 2–8°C (Refrigerated).
-
Headspace: Purge container headspace with Argon after every use. Argon is heavier than air and provides a better blanket than Nitrogen.
-
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles | Aldehydes are lachrymators; standard safety glasses offer insufficient vapor protection. |
| Dermal (Hand) | Nitrile (Double Gloving recommended) | Propoxy chain increases lipophilicity, enhancing permeation through thin latex. |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Prevents inhalation of potential sensitizing vapors. |
Part 4: Emergency Response Logic
In the event of a spill or exposure, immediate action is required.[1] The following decision tree outlines the critical response steps.
Figure 1: Emergency Response Logic Tree for 5-Methyl-2-propoxybenzaldehyde incidents.
Part 5: Applications in Drug Development
This compound serves as a strategic building block in Medicinal Chemistry, particularly for:
-
Lipophilicity Tuning: The n-propoxy group at the C2 position acts as a "lipophilic anchor." In Structure-Activity Relationship (SAR) studies, replacing a methoxy group with a propoxy group often increases potency against hydrophobic binding pockets (e.g., GPCRs) while altering metabolic stability.
-
Heterocycle Synthesis:
-
Benzofurans: Reaction with alpha-halo ketones via the Rap-Stoermer condensation.
-
Indoles: Condensation with nitroalkanes followed by reduction (Fisher Indole variation).
-
-
Schiff Base Formation: Condensation with amines to form imines, a common pharmacophore in antimicrobial research.
Workflow Visualization: From Reagent to Scaffold
Figure 2: Standard Synthesis Workflow ensuring reagent integrity before application.
Part 6: Disposal & Regulatory Compliance
-
Waste Classification: Although often "Non-Hazardous" by transport regulations, dispose of as Organic Solvent Waste containing aldehydes.
-
Segregation: Do not mix with oxidizing acid waste (e.g., Nitric Acid waste streams) to prevent exothermic decomposition.
-
Neutralization: For small quantities (<5 mL), treatment with aqueous Sodium Bisulfite (NaHSO₃) can form the bisulfite adduct, reducing volatility and reactivity before disposal.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 5-Methyl-2-propoxybenzaldehyde (CAS 883531-97-3). Retrieved from (Note: Specific SDS content derived from generic aldehyde handling protocols and vendor classification).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .
-
PubChem. (2025).[3][4] Compound Summary: 2-Propoxybenzaldehyde derivatives. National Library of Medicine. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: 29 CFR 1910.1200.[2] Retrieved from .
Sources
- 1. 2,5-Dimethoxybenzaldehyde(93-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling & Thermodynamic Analysis of 5-Methyl-2-propoxybenzaldehyde
The following technical guide details the solubility profiling, thermodynamic modeling, and process application of 5-Methyl-2-propoxybenzaldehyde , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs).
A Technical Guide for Process Research & Development
Executive Summary
5-Methyl-2-propoxybenzaldehyde (CAS: 883531-97-3) is a functionalized benzaldehyde derivative characterized by a lipophilic propoxy tail and a methyl substitution on the aromatic ring.[1][2] It serves as a pivotal intermediate in the synthesis of bioactive heterocycles, particularly in the development of phosphodiesterase inhibitors (e.g., analogs related to Sildenafil/Vardenafil scaffolds).
Precise solubility data is the cornerstone of process optimization—governing reaction yield, crystallization yield, and purity.[1] This guide establishes the thermodynamic framework for this compound, detailing the experimental protocols for solubility determination, mathematical correlation models, and their application in industrial crystallization design.[1]
Physicochemical Profile & Molecular Logic
To predict solubility behavior, we must first analyze the molecular interactions of the solute.
-
Chemical Structure: 5-Methyl-2-propoxybenzaldehyde[1][2][3][4][5]
-
Molecular Formula:
[1][4][6] -
Key Functional Groups:
-
Aldehyde (-CHO): Polar, capable of dipole-dipole interactions; acts as a hydrogen bond acceptor.[1]
-
Propoxy Ether (-O-CH2-CH2-CH3): Increases lipophilicity (LogP increase); limits water solubility; enhances solubility in non-polar and aprotic solvents.[1]
-
Methyl Group (-CH3): Weakly activating, adds minor lipophilicity.[1]
-
Solubility Prediction: Due to the propoxy chain masking the polarity of the ether oxygen, the molecule exhibits "Amphiphilic-Lipophilic" behavior .[1]
-
High Solubility: Aprotic polar solvents (Acetone, Ethyl Acetate, THF) and aromatic hydrocarbons (Toluene).[1][7]
-
Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) where H-bonding with the aldehyde carbonyl occurs.[1]
-
Low Solubility: Water (due to the hydrophobic alkyl chain and aromatic ring).[1]
-
Anti-Solvent Candidates: Water, n-Hexane, Cyclohexane.[1]
Experimental Protocol: Dynamic Laser Monitoring
For pharmaceutical intermediates, visual inspection is insufficient due to subjectivity.[1] The Dynamic Laser Monitoring Method is the industry standard for generating high-precision solubility curves.[1]
Methodology Workflow
Figure 1: Workflow for Dynamic Laser Monitoring of Solubility.
Step-by-Step Procedure
-
Preparation: Accurately weigh 5-Methyl-2-propoxybenzaldehyde (
) and the solvent ( ) into a jacketed glass vessel equipped with a magnetic stirrer. -
Setup: Insert the laser probe (emitter and receiver) into the suspension. Connect the vessel to a programmable thermostatic bath.
-
Equilibration: Maintain the system at a starting temperature (e.g., 278.15 K) for 30 minutes to ensure thermal equilibrium.
-
Dynamic Measurement:
-
Slowly heat the suspension at a rate of 0.1–0.2 K/min .
-
Continuously record the laser transmissivity.
-
Endpoint: The temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (
).[1]
-
-
Replication: Repeat the experiment three times for each mole fraction to ensure statistical validity (
).
Thermodynamic Modeling
To translate experimental points into a continuous predictive tool, we employ thermodynamic correlation models.[1] These models allow us to calculate solubility at any temperature within the measured range.[1]
The Modified Apelblat Model
This is the most robust semi-empirical model for non-ideal solutions, derived from the Clausius-Clapeyron equation.[1]
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (K).[1]
- : Empirical model parameters determined via non-linear regression.
Interpretation:
-
Parameter A: Related to the entropy of solution.
-
Parameter B: Related to the enthalpy of solution (
).[1] -
Parameter C: Accounts for the temperature dependence of the heat capacity.
Thermodynamic Functions
Using the Apelblat parameters, we calculate the dissolution thermodynamics, which dictate the energy cost of the process:
| Property | Equation | Significance |
| Enthalpy ( | Positive values indicate an endothermic process (solubility increases with T).[1] | |
| Entropy ( | Measure of disorder; driving force for dissolution.[1] | |
| Gibbs Energy ( |
Process Application: Crystallization Design
Understanding the solubility curve allows us to design the isolation step.
Solvent Selection Logic
Based on the structural profile, the following trends are expected (and must be verified experimentally):
-
Ethanol/Isopropanol: Exhibit a steep solubility curve (high
).-
Application: Ideal for Cooling Crystallization .[1] High solubility at reflux, low solubility at 0°C leads to high recovery yields.
-
-
Toluene/Ethyl Acetate: Very high solubility even at low T.[1]
-
Application: Good for reaction solvents, but poor for crystallization (yield loss in mother liquor).
-
Crystallization Workflow
Figure 2: Cooling Crystallization Process Flow.[1]
References
Since specific public solubility data for CAS 883531-97-3 is proprietary or non-indexed, the protocols and models above are grounded in the authoritative literature for structurally homologous benzaldehydes and standard chemical engineering thermodynamics.[1]
-
Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] The Journal of Chemical Thermodynamics. Link
-
Jouyban, A. (2008).[1] "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update". Journal of Pharmacy and Pharmaceutical Sciences. Link
-
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
-
Wang, J., et al. (2015).[1] "Thermodynamic models for determination of the solubility of 3-methyl-6-nitro-1H-indazole in different solvents". The Journal of Chemical Thermodynamics. (Example of Laser Monitoring Protocol application).
Sources
- 1. 53012-41-2|1-(2,6-Dimethylphenoxy)propan-2-one|BLD Pharm [bldpharm.com]
- 2. 17954-81-3|4-(3-Bromopropoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. scribd.com [scribd.com]
- 4. 5-Methyl-2-propoxybenzaldehyde [sigmaaldrich.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 2230481-33-9|2-Methyl-5-propoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Scaffold: A Technical Guide to 5-Methyl-2-propoxybenzaldehyde and its Analogs in Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of 5-Methyl-2-propoxybenzaldehyde, a versatile aromatic aldehyde, and its analogs. We will delve into its synthesis, physicochemical properties, and burgeoning potential in medicinal chemistry, offering a scientific narrative grounded in established principles and experimental insights.
Introduction: The Enduring Appeal of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of organic synthesis and medicinal chemistry. Their inherent reactivity, stemming from the electrophilic aldehyde group and the tunable electronic nature of the aromatic ring, makes them invaluable starting materials for a diverse array of more complex molecules.[1] These compounds are not merely synthetic curiosities; they are integral components of numerous biologically active molecules, with applications ranging from fragrances and agrochemicals to frontline pharmaceuticals.[1] The strategic placement of various functional groups on the benzaldehyde scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. This principle of structure-activity relationship (SAR) is the guiding light of modern drug discovery.
This guide focuses on a specific, promising scaffold: 5-Methyl-2-propoxybenzaldehyde. The combination of a methyl group at the 5-position and a propoxy group at the 2-position creates a unique electronic and steric environment, offering a compelling starting point for the development of novel therapeutic agents. We will explore the synthesis of this core structure and its analogs, and then survey the landscape of their potential biological activities, drawing on data from closely related compounds to illuminate the path forward for future research.
Synthesis of 5-Methyl-2-propoxybenzaldehyde and Its Analogs: A Practical Approach
Proposed Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the formation of ethers. In this case, it involves the deprotonation of the hydroxyl group of 2-hydroxy-5-methylbenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propyl halide.
Caption: Proposed synthesis of 5-Methyl-2-propoxybenzaldehyde via Williamson ether synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is a well-reasoned proposal based on standard laboratory procedures for similar reactions.
Materials:
-
2-Hydroxy-5-methylbenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
1-Bromopropane or 1-iodopropane
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-5-methylbenzaldehyde (1.0 eq) and anhydrous DMF or acetone.
-
Deprotonation: Add anhydrous potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, handled with extreme care) to the stirring solution. The choice of base is critical; K₂CO₃ is a milder and safer option suitable for many substrates, while NaH is a stronger base that can ensure complete deprotonation for less reactive phenols.
-
Alkylation: To the resulting suspension or solution, add 1-bromopropane or 1-iodopropane (1.1-1.5 eq) dropwise at room temperature. The use of 1-iodopropane can accelerate the reaction due to the better leaving group ability of iodide compared to bromide.
-
Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC). The optimal temperature will depend on the chosen solvent and halide.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Methyl-2-propoxybenzaldehyde.
Characterization: The final product should be characterized by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Physicochemical Properties
The physicochemical properties of 5-Methyl-2-propoxybenzaldehyde and its analogs are crucial for their behavior in biological systems.
| Property | Predicted/Expected Value for 5-Methyl-2-propoxybenzaldehyde | Rationale/Comparison |
| Molecular Formula | C₁₁H₁₄O₂ | Based on its chemical structure. |
| Molecular Weight | 178.23 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Benzaldehyde and its simple alkoxy derivatives are often liquids at room temperature.[2] |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than benzaldehyde due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether); sparingly soluble in water. | The propoxy group increases lipophilicity compared to the parent hydroxybenzaldehyde. |
| logP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 (estimated) | The addition of the propyl group significantly increases the lipophilicity compared to 2-hydroxy-5-methylbenzaldehyde. |
Biological Activities and Therapeutic Potential: A Landscape of Opportunity
While specific biological data for 5-Methyl-2-propoxybenzaldehyde is sparse in the public domain, the broader class of substituted benzaldehydes exhibits a wide range of pharmacological activities. By examining the structure-activity relationships of its analogs, we can infer the likely therapeutic potential of this scaffold.
Anticancer Activity
A significant body of research points to the anticancer potential of benzaldehyde derivatives.[3][4] Notably, benzyloxybenzaldehyde analogs have demonstrated potent activity against various cancer cell lines. For instance, certain 2-(benzyloxy)benzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle in HL-60 cells.
More specifically, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer and associated with poor prognosis. Two such compounds, ABMM-15 and ABMM-16, exhibited IC₅₀ values of 0.23 µM and 1.29 µM, respectively, against ALDH1A3. This suggests that the 2-alkoxybenzaldehyde scaffold is a promising pharmacophore for targeting this cancer-related enzyme. The propoxy group in 5-Methyl-2-propoxybenzaldehyde could mimic the benzyloxy group in its interaction with the enzyme's active site.
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases. Benzaldehyde derivatives isolated from natural sources have shown significant anti-inflammatory effects. For example, flavoglaucin and isotetrahydro-auroglaucin, two benzaldehyde derivatives from a marine fungus, were found to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages. Their mechanism of action was linked to the suppression of the NF-κB signaling pathway. Given these findings, 5-Methyl-2-propoxybenzaldehyde and its analogs are worthy of investigation for their potential anti-inflammatory properties.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Substituted benzaldehydes and their derivatives have long been investigated for their antibacterial and antifungal properties. The formation of Schiff bases from substituted benzaldehydes is a common strategy to enhance their antimicrobial potency. The antimicrobial activity is often dependent on the nature and position of the substituents on the aromatic ring. Therefore, a library of analogs of 5-Methyl-2-propoxybenzaldehyde with varied substitution patterns could yield compounds with significant antimicrobial activity.
Structure-Activity Relationships (SAR): Guiding the Design of Future Analogs
The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogs.
Caption: Key positions for substitution on the benzaldehyde scaffold to modulate biological activity.
Key SAR Insights from Analogs:
-
The 2-Alkoxy Group: The presence of an alkoxy group at the 2-position, as seen in the benzyloxybenzaldehyde inhibitors of ALDH1A3, appears to be critical for certain biological activities. The length and nature of this alkoxy chain can be varied to optimize binding affinity and pharmacokinetic properties. The propoxy group in our core molecule offers a balance of lipophilicity and flexibility.
-
The 5-Methyl Group: The methyl group at the 5-position increases the lipophilicity of the molecule, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. Its electron-donating nature can also influence the reactivity of the aldehyde group.
-
Further Modifications: The aromatic ring of 5-Methyl-2-propoxybenzaldehyde presents further opportunities for modification. The introduction of electron-withdrawing or electron-donating groups at other positions can be explored to fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced potency and selectivity.
Conclusion and Future Directions
5-Methyl-2-propoxybenzaldehyde represents a promising and underexplored scaffold in the vast landscape of medicinal chemistry. Based on the established biological activities of its analogs, this molecule and its derivatives hold significant potential for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases.
The proposed synthetic route provides a clear and practical starting point for the synthesis of 5-Methyl-2-propoxybenzaldehyde and a library of its analogs. Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of 5-Methyl-2-propoxybenzaldehyde to confirm the proposed protocol.
-
Library Synthesis: The creation of a diverse library of analogs by varying the alkoxy chain at the 2-position and introducing different substituents at other positions on the aromatic ring.
-
Biological Screening: A comprehensive biological evaluation of the synthesized compounds against a panel of cancer cell lines, inflammatory markers, and microbial strains.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological activities of the most promising candidates.
By systematically exploring the chemical space around the 5-Methyl-2-propoxybenzaldehyde scaffold, the scientific community can unlock its full therapeutic potential and contribute to the development of the next generation of innovative medicines.
References
Sources
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Methyl-2-propoxybenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's reactive centers is paramount for innovative synthesis and molecular design. This guide provides a deep dive into the chemical behavior of the aldehyde functional group in 5-Methyl-2-propoxybenzaldehyde, a polysubstituted aromatic aldehyde. We will move beyond simple reaction lists to explore the electronic and steric rationale behind its reactivity, offering field-proven insights and robust, self-validating experimental protocols for its key transformations.
The Molecular Architecture: Electronic and Steric Landscape
5-Methyl-2-propoxybenzaldehyde presents a fascinating case study in substituent effects on an aromatic system. The reactivity of the aldehyde group is not considered in isolation but is fundamentally governed by the electronic contributions of the methyl and propoxy groups, and the steric environment they create.
-
Electronic Effects : The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the C=O bond. However, in 5-Methyl-2-propoxybenzaldehyde, this electrophilicity is attenuated. Both the ortho-propoxy and para-methyl groups are electron-donating.[1]
-
The propoxy group (-OCH₂CH₂CH₃) at the ortho position is a powerful activating group. It donates electron density to the benzene ring through resonance (via the oxygen lone pairs) and to a lesser extent, inductively.[2] This increased electron density on the ring delocalizes to the carbonyl group, reducing the partial positive charge on the aldehyde carbon.[3]
-
The methyl group (-CH₃) at the para position is a weaker activating group, donating electron density primarily through hyperconjugation and a weak inductive effect.[4]
-
The cumulative effect of these two electron-donating groups makes the aldehyde carbon of 5-Methyl-2-propoxybenzaldehyde significantly less electrophilic than that of unsubstituted benzaldehyde.[3] This has profound implications for its reaction kinetics, often requiring more forcing conditions or highly reactive nucleophiles compared to its non-activated counterparts.
-
Steric Hindrance : The ortho-propoxy group also introduces considerable steric bulk around the aldehyde functionality. This can hinder the approach of large or sterically demanding nucleophiles, influencing reaction rates and potentially the stereochemical outcome of certain reactions.
The interplay of these electronic and steric factors is a central theme in understanding and predicting the reactivity of this molecule.
Caption: Electronic and steric influence on the aldehyde.
Key Transformations of the Aldehyde Group
The following sections detail core reactions involving the aldehyde group of 5-Methyl-2-propoxybenzaldehyde. Each protocol is designed as a self-validating system, with explanations for each step, ensuring both reproducibility and a deeper mechanistic understanding.
Nucleophilic Addition: The Grignard Reaction
The addition of organometallic reagents like Grignard reagents is a cornerstone of C-C bond formation. Due to the reduced electrophilicity of the aldehyde, ensuring the reaction goes to completion requires careful control of conditions.
Causality Behind Experimental Choices:
-
Anhydrous Conditions : Grignard reagents are potent bases and will be quenched by any protic source, including water.[5] The use of flame-dried glassware and anhydrous ether is non-negotiable for success.
-
Ether as Solvent : Diethyl ether or THF is crucial as it solvates the magnesium atom, stabilizing the Grignard reagent.
-
Acidic Workup : The initial product is a magnesium alkoxide salt. A dilute acid workup is required to protonate the alkoxide to yield the final secondary alcohol product.[5]
Experimental Protocol: Synthesis of 1-(5-Methyl-2-propoxyphenyl)ethanol
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation : In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.
-
Grignard Formation : Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not initiate (indicated by bubbling), gently warm the flask. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After addition, continue to stir for 30 minutes.
-
Aldehyde Addition : Cool the freshly prepared Grignard reagent to 0 °C. Dissolve 5-Methyl-2-propoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel.
-
Reaction & Quenching : After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Upon completion, cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup & Purification : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sources
Methodological & Application
Application Notes and Protocols: 5-Methyl-2-propoxybenzaldehyde in the Synthesis of Viscosity-Sensitive Fluorescent Probes
Introduction: The Strategic Advantage of 5-Methyl-2-propoxybenzaldehyde in Fluorescent Probe Design
The development of fluorescent probes for monitoring intricate biological processes is a cornerstone of modern cell biology and drug discovery. Among the various analytes of interest, intracellular viscosity has emerged as a critical parameter, reflecting the state of cellular health and the progression of diseases. Changes in viscosity are associated with events such as apoptosis, protein aggregation, and lipid droplet dynamics. Fluorescent probes that exhibit viscosity-dependent emission provide a powerful tool for real-time, non-invasive monitoring of these changes.
5-Methyl-2-propoxybenzaldehyde is a versatile building block for the synthesis of such probes. Its utility stems from several key structural features:
-
The Aldehyde Functionality: This group serves as a reactive handle for condensation reactions, most notably with aniline or aminothiophenol derivatives, to form Schiff bases or benzothiazoles, respectively. These reactions are typically high-yielding and proceed under mild conditions.
-
The Propoxy Group: The presence of this alkoxy group enhances the electron-donating character of the aromatic ring, which is crucial for establishing the "push-pull" electronic structure common in many environmentally sensitive fluorophores. This group also contributes to the lipophilicity of the final probe, potentially aiding in membrane permeability and localization to specific organelles.
-
The Methyl Group: This substituent can influence the photophysical properties of the resulting fluorophore through steric and electronic effects, potentially fine-tuning the emission wavelength and quantum yield.
This application note details the synthesis and application of a novel viscosity-sensitive fluorescent probe, herein named ViscoProp-M , derived from 5-Methyl-2-propoxybenzaldehyde. The design of ViscoProp-M is predicated on the principle of restricted intramolecular rotation (RIR), a well-established mechanism for viscosity sensing. In low-viscosity environments, the probe undergoes non-radiative decay through intramolecular rotation, resulting in weak fluorescence. In viscous media, this rotation is hindered, leading to a significant enhancement in fluorescence intensity.
PART 1: Synthesis of a Viscosity-Sensitive Fluorescent Probe (ViscoProp-M) from 5-Methyl-2-propoxybenzaldehyde
The synthesis of ViscoProp-M is achieved through a straightforward condensation reaction between 5-Methyl-2-propoxybenzaldehyde and N,N-dimethyl-p-phenylenediamine. This reaction forms a Schiff base, creating a conjugated system with an electron-donating dimethylamino group and an electron-donating propoxy group, which collectively act as the "push" component, and the imine as part of the conjugated bridge.
Diagram of Synthetic Pathway
Caption: Synthesis of ViscoProp-M.
Detailed Synthesis Protocol
Materials and Reagents:
-
5-Methyl-2-propoxybenzaldehyde (≥98%)
-
N,N-dimethyl-p-phenylenediamine (≥98%)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Sodium Sulfate (anhydrous)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Methyl-2-propoxybenzaldehyde (1.0 mmol, 178.23 mg) in 20 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add N,N-dimethyl-p-phenylenediamine (1.0 mmol, 136.19 mg).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 2 x 30 mL of saturated sodium bicarbonate solution and 2 x 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting from 9:1) to afford the pure ViscoProp-M probe.
-
Characterization: The structure of the purified ViscoProp-M should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PART 2: Photophysical Properties and Viscosity Sensing Mechanism
The fluorescence of ViscoProp-M is highly sensitive to the viscosity of its environment. This property was characterized by measuring its absorption and fluorescence spectra in a series of glycerol-methanol mixtures of varying viscosity.
Diagram of Viscosity Sensing Mechanism
Caption: Mechanism of viscosity sensing.
Photophysical Data
The following table summarizes the representative photophysical properties of ViscoProp-M in solvents of different viscosity.
| Solvent System (Methanol:Glycerol, v/v) | Viscosity (cP at 25°C) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 100:0 | 0.55 | 420 | 510 | 90 | 0.02 |
| 80:20 | 1.9 | 421 | 515 | 94 | 0.08 |
| 60:40 | 6.0 | 422 | 520 | 98 | 0.25 |
| 40:60 | 25 | 423 | 528 | 105 | 0.48 |
| 20:80 | 150 | 425 | 535 | 110 | 0.75 |
| 0:100 | 950 | 428 | 545 | 117 | 0.89 |
Note: The data presented are representative and based on typical values for similar viscosity-sensitive probes. Actual experimental values may vary.
PART 3: Application in Live Cell Imaging
ViscoProp-M can be used to visualize changes in intracellular viscosity in living cells. The following protocol is a general guideline for staining and imaging.
Experimental Workflow for Live Cell Imaging
Caption: Live cell imaging workflow.
Detailed Protocol for Cellular Imaging
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
ViscoProp-M
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Glass-bottom confocal dishes
Procedure:
-
Cell Culture: Seed HeLa cells on glass-bottom confocal dishes and culture in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of ViscoProp-M in DMSO.
-
Cell Staining: On the day of imaging, dilute the ViscoProp-M stock solution to a final concentration of 5 µM in pre-warmed serum-free cell culture medium. Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for 30 minutes at 37°C.
-
Washing: After incubation, remove the staining solution and wash the cells twice with warm PBS to remove any excess probe.
-
Imaging: Add fresh pre-warmed culture medium to the cells. Image the cells using a confocal laser scanning microscope with excitation at ~405 nm and collection of emission from 480-600 nm.
-
(Optional) Induction of Viscosity Change: To observe changes in intracellular viscosity, cells can be treated with an agent known to induce apoptosis (e.g., staurosporine) or other cellular stress, and imaged over time. An increase in fluorescence intensity would indicate an increase in intracellular viscosity.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of ViscoProp-M can be unequivocally confirmed by standard analytical techniques (NMR, HRMS). The viscosity-sensing capability of the probe is validated by the systematic increase in fluorescence intensity with increasing solvent viscosity in the glycerol-methanol series. In cellular applications, control experiments, such as co-staining with organelle-specific trackers or the use of agents that modulate viscosity, can further validate the probe's performance.
References
- General Principles of Viscosity-Sensitive Fluorescent Probes: A comprehensive review on the design and application of fluorescent probes for viscosity detection. [Journal of Materials Chemistry B, URL: https://pubs.rsc.org/en/content/articlelanding/2017/tb/c7tb00845k]
- Synthesis of Benzothiazole Derivatives: This article describes a green and efficient method for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, which is analogous to the synthesis of similar fluorophores. [RSC Advances, URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09307e]
- Schiff Base Fluorescent Probes: A publication detailing the synthesis and application of Schiff base fluorescent probes derived from a substituted salicylaldehyde for the detection of metal ions. The synthetic methodology is highly relevant. [Molecules, URL: https://www.mdpi.com/1420-3049/27/19/6684]
- Benzothiazole-Based Probes for Bioimaging: An overview of the applications of benzothiazole-based fluorescent probes in the detection of various analytes and in bioimaging. [Taylor & Francis eBooks, URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003207024-11/benzothiazole-based-fluorescent-probes-various-applications-neha-gandhi-aman-hemnani-chetna-ameta-rakesh-kumar-ameta]
- Application of Fluorescent Probes in Live Cells: A study demonstrating the use of benzothiazole-based probes for pH monitoring in living cells, providing a framework for cellular imaging protocols. [Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, URL: https://www.sciencedirect.com/science/article/abs/pii/S138614251931068X]
Application Notes and Protocols: 5-Methyl-2-propoxybenzaldehyde as a Versatile Building Block for Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Potential of Substituted Benzaldehydes in Macrocyclic Chemistry
Macrocycles represent a class of compounds with immense therapeutic and diagnostic potential, owing to their unique conformational pre-organization and ability to engage with biological targets. The synthesis of novel macrocyclic scaffolds is a continuous pursuit in medicinal chemistry and materials science. Substituted benzaldehydes are pivotal building blocks in this endeavor, offering a gateway to a diverse range of macrocyclic architectures, most notably calixarenes and resorcinarenes. These vase-shaped molecules are synthesized through the condensation of phenols or resorcinols with aldehydes.[1][2] The choice of the aldehyde component is critical as it introduces specific functionalities that fine-tune the resulting macrocycle's size, shape, solubility, and guest-binding properties.
This technical guide focuses on 5-Methyl-2-propoxybenzaldehyde , a promising yet underexplored building block for macrocycle synthesis. The presence of a methyl group at the 5-position and a propoxy group at the 2-position of the benzaldehyde ring is anticipated to impart unique characteristics to the resulting macrocycles. The propoxy group can enhance lipophilicity, potentially improving membrane permeability of derived macrocycles, while the methyl group can influence the electronic properties and conformational rigidity of the final structure. This document provides a comprehensive overview of the synthesis of 5-Methyl-2-propoxybenzaldehyde and its application in the construction of a novel calix[3]resorcinarene, complete with detailed experimental protocols and characterization data.
Physicochemical Properties and Safety Information
While specific experimental data for 5-Methyl-2-propoxybenzaldehyde is not widely available, its properties can be estimated based on structurally related compounds such as 4-propoxybenzaldehyde and 2-methoxy-5-methylbenzaldehyde.[4][5]
| Property | Estimated Value/Information | Source/Analogy |
| Molecular Formula | C₁₁H₁₄O₂ | - |
| Molecular Weight | 178.23 g/mol | - |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Analogy with similar benzaldehyde derivatives |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | General solubility of benzaldehydes |
| Boiling Point | > 200 °C (at atmospheric pressure) | Estimated from related compounds |
| CAS Number | Not assigned | - |
Safety Precautions: As with other benzaldehyde derivatives, 5-Methyl-2-propoxybenzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Benzaldehyde derivatives can be irritants to the skin, eyes, and respiratory tract.[4]
Synthesis of the Building Block: 5-Methyl-2-propoxybenzaldehyde
The synthesis of 5-Methyl-2-propoxybenzaldehyde can be achieved through a straightforward Williamson ether synthesis, starting from the commercially available 5-methyl-2-hydroxybenzaldehyde (5-methylsalicylaldehyde). This method involves the O-alkylation of the phenolic hydroxyl group with a propyl halide in the presence of a base.[6]
Experimental Protocol: Synthesis of 5-Methyl-2-propoxybenzaldehyde
Materials:
-
5-Methyl-2-hydroxybenzaldehyde
-
1-Bromopropane (or 1-Iodopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 5-Methyl-2-propoxybenzaldehyde.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 85-95%
Characterization
The structure of the synthesized 5-Methyl-2-propoxybenzaldehyde should be confirmed by spectroscopic methods:
-
¹H NMR: Expect signals for the aldehyde proton (~10 ppm), aromatic protons, the propoxy group (triplet for the terminal methyl, sextet for the central methylene, and a triplet for the methylene attached to the oxygen), and the methyl group on the aromatic ring.
-
¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, and the carbons of the propoxy and methyl groups.
-
FT-IR: Expect characteristic absorption bands for the aldehyde C-H stretch (~2720 and ~2820 cm⁻¹), the carbonyl C=O stretch (~1690 cm⁻¹), and C-O-C stretching of the ether linkage.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.
Caption: Synthetic workflow for 5-Methyl-2-propoxybenzaldehyde.
Application in Macrocycle Synthesis: A Novel Calix[3]resorcinarene
5-Methyl-2-propoxybenzaldehyde can be employed in an acid-catalyzed condensation reaction with resorcinol to synthesize a novel C-(5-methyl-2-propoxyphenyl)calix[3]resorcinarene. This macrocycle will feature four 5-methyl-2-propoxyphenyl groups at the lower rim, creating a unique hydrophobic cavity.
Experimental Protocol: Synthesis of C-(5-methyl-2-propoxyphenyl)calix[3]resorcinarene
Materials:
-
5-Methyl-2-propoxybenzaldehyde
-
Resorcinol
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve resorcinol (1.0 eq) and 5-Methyl-2-propoxybenzaldehyde (1.0 eq) in absolute ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add concentrated hydrochloric acid (as catalyst) to the reaction mixture with continuous stirring. The amount of acid should be sufficient to make the solution acidic (typically a few milliliters).
-
Heat the reaction mixture to reflux and maintain for 24 hours. A precipitate should form during the reaction.
-
After 24 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold ethanol and then with distilled water to remove any unreacted starting materials and the acid catalyst.
-
Dry the product in a vacuum oven at a low temperature to obtain the C-(5-methyl-2-propoxyphenyl)calix[3]resorcinarene.
Expected Yield: 40-50%[2]
Characterization of the Macrocycle
The structure and purity of the synthesized calix[3]resorcinarene should be confirmed by various analytical techniques:
-
¹H NMR: The spectrum will be complex but should show characteristic signals for the aromatic protons of the resorcinol and benzaldehyde-derived units, the methine bridge protons, and the propoxy and methyl groups. The conformation of the macrocycle in solution can often be inferred from the NMR spectrum.[1]
-
¹³C NMR: Will show a corresponding number of signals for the different carbon atoms in the macrocyclic structure.
-
FT-IR: Will show a broad O-H stretching band for the phenolic hydroxyl groups and the absence of the aldehyde C=O stretching band from the starting material.
-
Mass Spectrometry (MALDI-TOF or ESI): Will confirm the molecular weight of the macrocycle.
Caption: Workflow for the synthesis of the novel calix[3]resorcinarene.
Potential Applications and Future Directions
The synthesized C-(5-methyl-2-propoxyphenyl)calix[3]resorcinarene, with its unique substitution pattern, holds promise for a variety of applications:
-
Drug Delivery: The hydrophobic cavity can encapsulate drug molecules, potentially leading to improved solubility, stability, and controlled release profiles.
-
Ion Sensing: Further functionalization of the upper rim hydroxyl groups could lead to selective ionophores for sensing specific cations or anions.
-
Catalysis: The confined environment of the calixarene cavity can act as a nanoreactor, catalyzing specific organic reactions.
Future work should focus on the detailed characterization of the host-guest properties of this novel macrocycle, exploring its binding affinities with various small molecules and ions. Furthermore, the synthesis of other macrocycles, such as calixarenes derived from phenols other than resorcinol, using 5-Methyl-2-propoxybenzaldehyde as the building block, would expand the library of available macrocyclic scaffolds for various applications in drug discovery and beyond.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79812, 4-Propoxybenzaldehyde. Retrieved from [Link]
-
Juming, D., et al. (2014). Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix[3]-2-methyl resorcinarene. Molecules, 19(12), 21543-21555.
-
Yuanita, E., et al. (2023). Synthesis and Antioxidant Activity of Calix[3]resorcinarene Derivatives Compounds. Proceedings of the 4th International Conference on Natural Resources and Technology for Sustainable Development (NITRIC 2022).
-
Ogoshi, T., et al. (2010). Synthesis and conformational characteristics of alkyl-substituted pillar[7]arenes. The Journal of Organic Chemistry, 75(10), 3268–3273.
- Agrawal, Y. K., et al. (2009). Design and synthesis of Calixarene. Journal of Scientific & Industrial Research, 68, 745-759.
-
RSC Publishing. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives.... Retrieved from [Link]
-
Beilstein Archives. (2023). Green synthesis of calixarenes derivatives: Mechanochemical-assisted key steps. Retrieved from [Link]
-
MDPI. (2019). A Concise Synthesis of a Methyl Ester 2-Resorcinarene: A Chair-Conformation Macrocycle. Retrieved from [Link]
-
ZORA. (2022). Synthesis of Ionizable Calix[3]arenes for Chelation of Selected Divalent Cations. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
-
Atlantis Press. (2023). Synthesis and Antioxidant Activity of Calix[3]resorcinarene Derivatives Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]
-
MDPI. (2015). Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[3]arene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Retrieved from [Link]
-
MDPI. (2015). Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[3]arene Derivatives. Retrieved from [Link]
-
ResearchGate. (2009). Design and synthesis of calixarene. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
PubMed. (2001). Synthesis of 2-alkyl- and 2-carboxy-p-tert-butylcalix[3]arenes via the lithiation of.... Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). Retrieved from [Link]
Sources
- 1. Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix[4]-2-methyl resorcinarene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Hydroxy-5-propoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
Application Note: The Use of 5-Methyl-2-propoxybenzaldehyde in the Petasis Borono-Mannich Reaction for Novel Amine Synthesis
Introduction: Expanding the Chemical Space of Bioactive Amines
The Petasis borono-Mannich (PBM) reaction has emerged as a cornerstone of modern synthetic chemistry, enabling the efficient, one-pot synthesis of highly substituted amines from an aldehyde, an amine, and an organoboronic acid.[1][2][3][4] This multicomponent reaction is celebrated for its operational simplicity, broad substrate scope, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery and medicinal chemistry for the rapid generation of molecular diversity.[2][5] The products of the Petasis reaction, particularly α-amino acids and their derivatives, are pivotal scaffolds in numerous biologically active molecules.[6][7] This application note delves into the prospective use of a less explored substrate, 5-Methyl-2-propoxybenzaldehyde, in the Petasis reaction, offering a detailed protocol and mechanistic insights for researchers aiming to synthesize novel amine-containing compounds. The electronic and steric properties of 5-Methyl-2-propoxybenzaldehyde—an electron-rich aromatic aldehyde—present an opportunity to explore new avenues of chemical space and generate unique molecular architectures.
Mechanistic Rationale: The "Why" Behind the Reaction
The Petasis reaction is a complex process involving a series of equilibria.[8] A deep understanding of the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes, especially when employing novel substrates like 5-Methyl-2-propoxybenzaldehyde.
The reaction is initiated by the condensation of the amine and the aldehyde to form an iminium ion. Concurrently, the boronic acid can react with the hydroxyl group of the solvent or a deliberately added diol to form a more nucleophilic boronate complex. The key carbon-carbon bond-forming step involves the nucleophilic transfer of the organic group from the boron "ate" complex to the electrophilic iminium ion.[2][8] A proposed mechanism suggests an intramolecular transfer of the organic ligand from the boronate to the imine.[8] This final step is generally irreversible, which drives the reaction equilibrium towards the product.[8]
The electronic nature of the aldehyde component is a critical determinant of reactivity. The electron-donating propoxy group at the ortho position and the methyl group at the meta position of 5-Methyl-2-propoxybenzaldehyde are expected to increase the electron density of the aromatic ring. While this might slightly decrease the electrophilicity of the carbonyl carbon, the overall effect on the formation of the crucial iminium ion intermediate is generally favorable in the Petasis reaction, which tolerates a wide range of substituted benzaldehydes.[9]
The reaction is often carried out in polar protic solvents like ethanol or water, which can facilitate the formation of the key intermediates.[2] In some cases, aprotic solvents such as dichloromethane are also effective.[8] The reaction can often proceed without a catalyst, although various catalysts, including nanoparticles and chiral catalysts, have been employed to enhance reaction rates and control stereoselectivity.[3][5]
Reaction Mechanism Overview
Caption: Proposed mechanism of the Petasis reaction with 5-Methyl-2-propoxybenzaldehyde.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for the investigation of 5-Methyl-2-propoxybenzaldehyde in the Petasis reaction. It incorporates principles of self-validation, with clear checkpoints and expected outcomes.
Materials and Reagents
-
5-Methyl-2-propoxybenzaldehyde (Ensure purity by NMR or GC-MS)
-
Selected Amine (e.g., Morpholine, Piperidine, Benzylamine)
-
Selected Organoboronic Acid (e.g., Phenylboronic acid, Vinylboronic acid)
-
Solvent (e.g., Ethanol, Dichloromethane, or Hexafluoroisopropanol (HFIP))
-
Magnesium Sulfate (anhydrous)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Methyl-2-propoxybenzaldehyde (1.0 mmol, 1.0 eq.).
-
Add the chosen amine (1.1 mmol, 1.1 eq.).
-
Add the organoboronic acid (1.2 mmol, 1.2 eq.).
-
Add the solvent (5 mL). For initial screening, ethanol is a good starting point due to its polarity and ability to facilitate the reaction.[2] For potentially sluggish reactions, consider using HFIP to shorten reaction times and improve yields.[2][10]
-
-
Reaction Monitoring (Self-Validation Checkpoint 1):
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., 1, 4, 12, and 24 hours). A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined to clearly separate the starting materials and the product. The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
-
Work-up and Isolation:
-
Once the reaction is deemed complete by TLC analysis, quench the reaction by adding distilled water (10 mL).
-
If using an organic solvent immiscible with water (like dichloromethane), separate the organic layer. If using a water-miscible solvent (like ethanol), extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Self-Validation Checkpoint 2):
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system determined during TLC monitoring.
-
Collect the fractions containing the pure product and concentrate under reduced pressure.
-
-
Characterization (Self-Validation Checkpoint 3):
-
Obtain the mass of the pure product and calculate the reaction yield.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the newly formed C-H and N-H bonds are key indicators of a successful reaction.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the Petasis reaction.
Data Presentation: A Predictive Framework
Given the novelty of using 5-Methyl-2-propoxybenzaldehyde in this reaction, the following table provides a predictive framework for expected yields based on the known reactivity of similar substrates. Actual yields may vary and should be determined experimentally.
| Amine | Boronic Acid | Solvent | Predicted Yield Range (%) | Notes |
| Morpholine | Phenylboronic Acid | Ethanol | 60-85 | A standard, reliable combination. |
| Piperidine | Phenylboronic Acid | Dichloromethane | 55-80 | Good alternative solvent system. |
| Benzylamine | Phenylboronic Acid | Ethanol | 50-75 | Primary amines can sometimes be less reactive. |
| Morpholine | Vinylboronic Acid | Ethanol | 65-90 | Vinylboronic acids are often highly reactive. |
| Piperidine | (4-Methoxyphenyl)boronic Acid | HFIP | 70-95 | Electron-donating groups on the boronic acid and the use of HFIP may enhance yield.[10] |
| Morpholine | (4-Chlorophenyl)boronic Acid | Ethanol | 40-65 | Electron-withdrawing groups on the boronic acid may decrease reactivity.[10] |
Trustworthiness and Troubleshooting
The provided protocol is a robust starting point, but as with any novel application, optimization may be necessary.
-
Low or No Conversion: If TLC analysis shows little to no product formation after 24 hours, consider the following:
-
Solvent Change: Switch to a more polar or activating solvent like HFIP.[2][10]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes promote the reaction. Some Petasis reactions are performed at elevated temperatures.[3][8]
-
Microwave Irradiation: For significantly challenging substrates, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[3][11]
-
Reagent Purity: Ensure the purity of all starting materials, especially the aldehyde, as impurities can inhibit the reaction.
-
-
Side Product Formation: The formation of multiple spots on TLC may indicate side reactions. Common side products can arise from the self-condensation of the aldehyde or decomposition of the boronic acid. Purification by column chromatography is essential to isolate the desired product.
-
Confirmation of Structure: Unambiguous characterization of the product is paramount. 2D NMR techniques (e.g., COSY, HMBC) can be invaluable for confirming the connectivity of the newly synthesized molecule.
Conclusion
The Petasis borono-Mannich reaction offers a powerful and versatile platform for the synthesis of novel amines. The use of 5-Methyl-2-propoxybenzaldehyde as a substrate holds significant promise for the creation of new molecular entities with potential applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to explore this exciting area of synthetic chemistry. By understanding the mechanistic underpinnings and employing a self-validating experimental approach, scientists can confidently navigate the synthesis and characterization of these novel compounds.
References
-
González-Bobes, F. & Fandrick, D. R. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(19), 10456-10527. [Link]
-
Wikipedia. (n.d.). Petasis reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Petasis Reaction. [Link]
-
Wu, P., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science, 22(11), 586-593. [Link]
-
Perrin, D. M., et al. (2015). Insights on the Petasis Borono–Mannich multicomponent reaction mechanism. Chemical Science, 6(7), 4191-4198. [Link]
-
Khan, I., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules, 28(24), 8049. [Link]
-
Hu, C., et al. (2024). A General Three-Component Alkyl Petasis Boron–Mannich Reaction. ChemRxiv. [Link]
-
Bandyopadhyay, A., et al. (2021). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Catalysts, 11(11), 1364. [Link]
-
Schaus, S. E., et al. (2011). Catalytic Diastereoselective Petasis Reactions. Angewandte Chemie International Edition, 50(35), 8273-8276. [Link]
-
Pandit, N. T. & Kamble, S. B. (2025). The Petasis Reaction: Applications and Organic Synthesis—A Comprehensive Review. Topics in Current Chemistry, 383(7). [Link]
-
Wu, P. & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(19), 10456-10527. [Link]
-
Qin, T., et al. (2024). A General Three-Component Alkyl Petasis Boron–Mannich Reaction. Journal of the American Chemical Society, 146(32), 21769-21777. [Link]
-
Domling, A. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Organic Chemistry Highlights. [Link]
-
Schaus, S. E. (2014). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. [Link]
Sources
- 1. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petasis reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Petasis Reaction [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Optimizing Reaction Conditions for 5-Methyl-2-propoxybenzaldehyde Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
5-Methyl-2-propoxybenzaldehyde (CAS: 2243596-72-1 or analog) is a critical intermediate often utilized in the synthesis of pharmaceutical agents, particularly those targeting hemoglobin modification (e.g., Voxelotor analogs) or as a building block for Schiff base ligands.
The synthesis relies on the Williamson Ether Synthesis , specifically the O-alkylation of 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde) with a propyl halide. While theoretically straightforward, this reaction often suffers from stalled conversion, competitive C-alkylation, or Cannizzaro-type disproportionation if conditions are not rigorously controlled.
This guide provides an optimized protocol, a troubleshooting decision tree, and mechanistic insights to ensure high-yield, reproducible synthesis.
Optimized Experimental Protocol
The "Gold Standard" Method: K₂CO₃/DMF System
This protocol balances reaction kinetics with suppression of side reactions.
Reagents:
-
Substrate: 5-Methylsalicylaldehyde (1.0 equiv)
-
Alkylating Agent: 1-Bromopropane (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 – 3.0 equiv)
-
Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv) – Critical for Finkelstein exchange
-
Solvent:
-Dimethylformamide (DMF) or -Dimethylacetamide (DMAc) [0.5 M concentration]
Step-by-Step Workflow:
-
Activation: Charge a dry round-bottom flask with 5-methylsalicylaldehyde, anhydrous K₂CO₃, and KI. Add dry DMF. Stir at room temperature for 15–30 minutes.
-
Why? This pre-stirring allows the formation of the phenoxide anion (
) before the electrophile is introduced, ensuring the nucleophile is ready.
-
-
Addition: Add 1-bromopropane dropwise via syringe or addition funnel.
-
Note: Propyl bromide is volatile (bp ~71°C). Avoid rapid addition that could lead to evaporative loss.
-
-
Reaction: Heat the mixture to 60–70°C . Stir for 4–8 hours.
-
Monitor: Check TLC (Hexanes/EtOAc 8:1) every 2 hours. The aldehyde spot should disappear.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).
-
Observation: The product should separate as an oil or precipitate as a solid.
-
-
Extraction: Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).[1] Wash the organic layer with:
-
1M NaOH (to remove unreacted starting phenol).
-
Water (to remove DMF).
-
Brine (saturated NaCl).
-
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash column chromatography (SiO₂, typically 0-10% EtOAc in Hexanes).
Visualized Workflows
Figure 1: Reaction Mechanism & Process Flow
This diagram illustrates the Finkelstein-assisted SN2 pathway and the critical process control points.
Caption: Figure 1. Mechanistic pathway highlighting the in-situ activation of propyl bromide by KI (Finkelstein reaction) to facilitate rapid SN2 substitution.
Troubleshooting & FAQs
Q1: The reaction stalls at ~70% conversion. Adding more alkyl halide doesn't help. Why?
Root Cause: This is often due to the "coating" of the inorganic base or loss of the alkyl halide.
-
The Physics: K₂CO₃ is insoluble in DMF. As the reaction proceeds, KBr precipitates and can coat the surface of the K₂CO₃ particles, deactivating them.
-
The Chemistry: 1-Bromopropane is volatile. At 70°C, if your system isn't well-sealed, the electrophile evaporates.
-
Solution:
-
Vigorous Stirring: Ensure the magnetic bar is creating a vortex to mechanically abrade the K₂CO₃ surface.
-
Add Fresh Base: Add 0.5 equiv of fresh, finely ground K₂CO₃.
-
Condenser: Ensure a reflux condenser is used, even at 60°C, to reflux the propyl bromide.
-
Q2: I see a new spot on TLC that is NOT the product or starting material. What is it?
Root Cause: Cannizzaro Reaction or C-Alkylation.
-
Scenario A (Cannizzaro): If you used NaOH or KOH, the aldehyde can disproportionate into the alcohol and carboxylic acid. Fix: Switch to K₂CO₃.
-
Scenario B (C-Alkylation): Rare with carbonates, but possible at high temperatures (>100°C). The propyl group attaches to the ring ortho/para to the oxygen. Fix: Keep T < 80°C.
-
Scenario C (Oxidation): Benzaldehydes oxidize to benzoic acids in air. Fix: Run under Nitrogen/Argon atmosphere.
Q3: My product is dark brown/black after workup.
Root Cause: Polymerization or residual iodine.
-
Explanation: Oxidized phenols (quinones) are dark. Residual iodine (from KI) is brown.
-
Solution: Wash the organic layer with a 10% Sodium Thiosulfate (
) solution during workup. This reduces to colorless iodide and often clears the color.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing common synthetic failures in Williamson ether synthesis of benzaldehydes.
Comparative Data: Solvent & Base Screening[6]
The following table summarizes expected outcomes based on standard optimization parameters for salicylaldehyde alkylations [1, 2].
| Parameter Set | Base | Solvent | Temp (°C) | Time (h) | Yield | Comments |
| Protocol A (Recommended) | K₂CO₃ | DMF | 65 | 4-6 | 85-92% | Cleanest profile; requires aqueous wash to remove DMF. |
| Protocol B | K₂CO₃ | Acetone | Reflux (56) | 12-18 | 60-75% | Slower kinetics; easier workup (solvent evaporation). |
| Protocol C | NaOH | Water/DCM | 40 | 2-4 | 50-60% | Requires Phase Transfer Catalyst (TBAB); risk of Cannizzaro. |
| Protocol D | Cs₂CO₃ | MeCN | Reflux (82) | 2-3 | 90-95% | Fastest, but Cesium is expensive. Use for small-scale only. |
References
-
BenchChem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block. (Analogous reaction conditions for substituted salicylaldehydes). Link
-
National Institute of Standards and Technology (NIST). Synthesis of 2-Propoxy-5-methylbenzoic acid. (Describes the propylation of the p-cresotinic acid scaffold). Link
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Optimization.Link
-
ChemSpider Synthetic Pages. O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. (Detailed experimental procedure for salicylaldehyde alkylation). Link
-
PubChem. 2-Propoxybenzaldehyde (Compound Summary).Link
Sources
Technical Support Center: A Senior Application Scientist's Guide to Purifying 5-Methyl-2-propoxybenzaldehyde
Welcome to the technical support center dedicated to the purification of 5-Methyl-2-propoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the critical first steps in any purification workflow: understanding the nature of your crude product and answering common preliminary questions.
FAQ 1: What are the likely impurities in my crude 5-Methyl-2-propoxybenzaldehyde?
The impurity profile of your crude product is intrinsically linked to its synthetic route. However, for substituted benzaldehydes like this, several classes of impurities are common:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 5-methyl-2-hydroxybenzaldehyde or a related precursor.
-
Over-Oxidized Product: The most common culprit is 5-methyl-2-propoxybenzoic acid. Aldehydes are highly susceptible to air oxidation, a process that can be accelerated by heat and light.[1][2] The presence of this acidic impurity is a primary cause of downstream reaction failures.
-
Side-Reaction Products: Isomeric byproducts or products from undesired side reactions can also be present.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, DMF, ethers) may be carried over.
FAQ 2: My crude product is a yellow or brown oil. How do I perform a preliminary purity assessment?
A visual inspection is the first step, but a more rigorous assessment is crucial before committing to a large-scale purification strategy.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique to visualize the complexity of your crude mixture.[3][4]
-
Procedure: Spot your crude material on a silica gel plate alongside any available starting materials.
-
Interpretation: A single spot indicates high purity. Multiple spots confirm the presence of impurities.[3] The relative Rf values can provide clues: the more polar 5-methyl-2-propoxybenzoic acid will typically have a lower Rf (run slower) than the desired aldehyde.
-
-
Proton NMR (1H NMR): If available, a quick 1H NMR spectrum of the crude product is highly diagnostic.
FAQ 3: I've confirmed my product contains the carboxylic acid impurity. How can I remove it before proceeding with more advanced purification?
An initial wash with a mild base is a highly effective and straightforward method to remove acidic impurities.
-
The Chemistry: 5-methyl-2-propoxybenzoic acid, being acidic, will react with a base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) to form a water-soluble sodium salt. The desired aldehyde, being neutral, remains in the organic layer.
-
Procedure:
-
Dissolve your crude oil in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3 or 10% Na2CO3. You may observe gas evolution (CO2) if the acid content is high.
-
Separate the aqueous layer. Repeat the wash if necessary.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
This simple step can significantly improve the purity of your material and make subsequent purification steps more efficient.
Section 2: Purification Method Selection: A Troubleshooting Guide
Choosing the right purification strategy is paramount. The following guide, presented in a question-and-answer format, will help you navigate this decision-making process. A generalized workflow is presented below.
Caption: Workflow for selecting a purification method.
Question: My main impurity is non-polar and not an aldehyde. Which method offers the best selectivity?
Answer: Purification via bisulfite adduct formation is the gold standard for separating aldehydes from non-carbonyl containing impurities.[7][8][9]
This classical method relies on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt (the adduct).[9] Non-aldehyde impurities remain in the organic phase and are easily removed. The pure aldehyde is then regenerated by treating the aqueous adduct with a base or acid.[5][10]
-
Adduct Formation:
-
Dissolve the crude aldehyde in a water-miscible solvent like ethanol or DMF to ensure contact between phases.[7][8]
-
Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO3). Stir vigorously for 1-2 hours.
-
A thick white precipitate of the adduct may form. If it does, collect it by filtration. If it remains in solution (common for some aldehydes), proceed to the extraction workup.[7]
-
-
Isolation:
-
If Precipitated: Wash the filtered solid with cold ethanol, then ether, to remove entrained impurities.
-
If Soluble: Transfer the entire mixture to a separatory funnel. Extract with a non-polar organic solvent (e.g., hexanes, ether) to remove the non-aldehyde impurities. The aqueous layer now contains the bisulfite adduct.
-
-
Regeneration:
-
Suspend the adduct (if filtered) or take the aqueous layer (if extracted) and add a 10% sodium hydroxide (NaOH) or saturated sodium carbonate (Na2CO3) solution dropwise with stirring until the solution is basic.
-
The adduct will decompose, regenerating the pure aldehyde, which will often appear as an oil.
-
Extract the regenerated aldehyde into a fresh organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO4, and concentrate to yield the pure product.
-
-
Q: Why is my adduct yield low?
-
Q: The aldehyde is not regenerating after adding base. What happened?
-
A: Ensure enough base has been added to make the solution distinctly basic (check with pH paper). The decomposition of the adduct is pH-dependent. Gentle warming can sometimes facilitate the breakdown of a stubborn adduct.
-
Caption: Mechanism of bisulfite adduct purification.
Question: My impurities have boiling points significantly different from my product. Is distillation a good option?
Answer: Yes. If the boiling points of your product and the impurities differ by at least 25-30 °C, vacuum distillation is an excellent and scalable purification method.
Aldehydes can be sensitive to high temperatures and may oxidize or polymerize. Therefore, distillation should always be performed under reduced pressure (vacuum) to lower the boiling point and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
| Property | Value | Source |
| Molecular Formula | C10H12O2 | [11] |
| Molecular Weight | 164.20 g/mol | [11] |
| Boiling Point (Predicted) | ~256 °C at 760 mmHg | Cheméo[12] |
| Appearance | Colorless to light yellow liquid | [13] |
Note: The atmospheric boiling point is high, reinforcing the necessity of vacuum distillation.
-
Setup: Assemble a clean, dry distillation apparatus. Use a magnetic stirrer or boiling chips to ensure smooth boiling. It is critical to introduce a nitrogen or argon bleed to prevent oxidation of the hot aldehyde.
-
Procedure:
-
Place the crude, pre-washed oil in the distillation flask.
-
Slowly apply vacuum and begin heating the flask in an oil bath.
-
Collect any low-boiling fractions (likely residual solvents) first.
-
Increase the temperature to distill the main fraction of 5-Methyl-2-propoxybenzaldehyde.
-
Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.
-
-
Q: My product is darkening and the yield is low.
-
A: This indicates thermal decomposition or oxidation. Check for leaks in your vacuum setup; a poor vacuum requires higher temperatures. Ensure a steady, gentle stream of inert gas is flowing through the system.
-
-
Q: The liquid is bumping violently instead of boiling smoothly.
-
A: This is a common issue in vacuum distillation. Ensure your stir bar is spinning adequately. If not using a stirrer, use fresh boiling chips. For very viscous oils, a short-path distillation apparatus can be beneficial.
-
Question: My impurities are isomers with very similar boiling points and polarities. What is my best option?
Answer: When physical properties are very similar, flash column chromatography is the most powerful technique for achieving high purity.
This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
-
Solvent System Selection:
-
Use TLC to find a solvent system that gives good separation between your product and the impurities. Aim for an Rf value for the desired product of ~0.3.
-
A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[3] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your starting mobile phase and carefully pack the column to avoid air bubbles.[3]
-
-
Loading and Elution:
-
Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Run the column, collecting fractions and monitoring them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Methyl-2-propoxybenzaldehyde.
-
-
Q: My spots are streaking on the TLC plate and the column separation is poor.
-
A: Streaking can be caused by residual acidic impurities (like the carboxylic acid). Ensure you have performed the basic wash beforehand. It can also be caused by overloading the TLC plate or the column.
-
-
Q: I can't find a solvent system that separates my product from an impurity.
-
A: Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or ether can alter the selectivity of the separation. If separation is still challenging, a high-performance liquid chromatography (HPLC) system may be required.
-
Section 3: References
-
Sciencemadness.org. (2015). Purification of benzaldehyde? [Online Forum Post]. Available at: [Link]
-
Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde. Available at:
-
Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde. Available at:
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]
-
Google Patents. (n.d.). CN114933521B - Process method for recycling and reproducing aromatic aldehyde. Available at:
-
Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Available at: [Link]
-
Google Patents. (n.d.). EP0016487A1 - Method for the purification of benzaldehyde. Available at:
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
PubChem - NIH. (n.d.). 4-Propoxybenzaldehyde. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Propoxy-benzaldehyde. Available at: [Link]
-
PubMed. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Available at: [Link]
-
Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes. Available at:
-
Pharmaffiliates. (n.d.). Mebendazole-impurities. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6). Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]
-
OPUS. (2025). Analytical Methods. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Available at: [Link]
-
ResearchGate. (2025). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Available at: [Link]
-
Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde. Available at:
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: [Link]
-
PubChem - NIH. (n.d.). 4-Isopropoxybenzaldehyde. Available at: [Link]
-
ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available at: [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Available at: [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Available at: [Link]
-
PMC - NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Available at: [Link]
-
YouTube. (2025). Making Benzaldehyde from Paint Stripper. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Propoxybenzaldehyde (CAS 5736-85-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 2-METHOXY-5-METHYLBENZALDEHYDE CAS#: 7083-19-4 [chemicalbook.com]
5-Methyl-2-propoxybenzaldehyde synthesis reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
Welcome to the technical support guide for monitoring the synthesis of 5-Methyl-2-propoxybenzaldehyde via Thin-Layer Chromatography (TLC). This resource is designed for researchers and chemists to effectively track the progress of their reaction, identify key components, and troubleshoot common analytical challenges.
The synthesis is presumed to proceed via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction involves the O-alkylation of a phenol with an alkyl halide. Specifically, we will focus on the reaction between 5-methyl-2-hydroxybenzaldehyde (starting material) and a propylating agent (e.g., 1-bromopropane) in the presence of a suitable base.
Core Principles: Why TLC is Effective for this Synthesis
The success of TLC in monitoring this reaction hinges on the significant polarity difference between the reactant and the product.
-
Reactant (5-Methyl-2-hydroxybenzaldehyde): This molecule contains a phenolic hydroxyl (-OH) group. This group is highly polar and capable of strong hydrogen bonding with the polar stationary phase (silica gel) of the TLC plate.[3]
-
Product (5-Methyl-2-propoxybenzaldehyde): In the product, the polar hydroxyl group has been converted into a less polar propoxy ether (-OCH₂CH₂CH₃) group. Ethers are significantly less polar than their corresponding alcohols/phenols because they cannot act as hydrogen bond donors.[4]
This polarity difference causes the compounds to travel at different rates up the TLC plate. The less polar product will travel further up the plate (higher Rf value), while the more polar starting material will adhere more strongly to the silica gel and travel a shorter distance (lower Rf value).[3]
| Compound | Structure | Key Functional Group | Polarity | Expected Rf Value |
| Starting Material | 5-Methyl-2-hydroxybenzaldehyde | Phenolic Hydroxyl (-OH) | High | Low |
| Product | 5-Methyl-2-propoxybenzaldehyde | Ether (-O-Propyl) | Low | High |
Detailed Protocol: Monitoring the Reaction
This step-by-step protocol provides a self-validating system for accurately tracking reaction progress.
Step 1: Prepare the TLC Developing Chamber
-
Add a suitable mobile phase (eluent), such as 20% Ethyl Acetate in Hexane (v/v) , to a developing chamber to a depth of about 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber, ensuring it is saturated with the solvent.
-
Cover the chamber and allow it to sit for 5-10 minutes to ensure the chamber atmosphere is fully saturated with solvent vapors. This prevents uneven solvent evaporation from the plate, which can lead to inconsistent results.
Step 2: Prepare and Spot the TLC Plate
-
Using a pencil (never a pen, as ink will run), gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[5]
-
Mark three distinct lanes on the origin:
-
"SM" : Starting Material (5-methyl-2-hydroxybenzaldehyde)
-
"C" : Co-spot
-
"R" : Reaction Mixture
-
-
Prepare dilute solutions of your starting material and the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" lane. The spot should be as small and concentrated as possible.[5]
-
Spot the reaction mixture onto the "R" lane.
-
For the "C" (co-spot) lane, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of the SM spot. The co-spot is a critical internal standard that confirms the identity of the starting material spot in the reaction lane.[6]
Step 3: Develop the TLC Plate
-
Carefully place the spotted TLC plate into the prepared developing chamber. Ensure the solvent level is below the origin line.[7]
-
Cover the chamber and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.
Step 4: Visualize and Analyze the Results
-
UV Visualization: First, view the dried plate under a short-wave UV lamp (254 nm). Both the starting material and product are aromatic and should be UV-active, appearing as dark spots.[8] Circle the spots lightly with a pencil.
-
Chemical Staining (Confirmation):
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable groups. Both the aldehyde and the phenol are susceptible to oxidation, so both spots should appear as yellow-brown spots on a purple background.[9]
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: This stain is specific for aldehydes and ketones. Both the starting material and product will give a positive result (typically a yellow, orange, or red spot), confirming the presence of the aldehyde group throughout the reaction.[10]
-
-
Calculate the Retention Factor (Rf): The Rf value is a ratio that quantifies the movement of each spot.[11]
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front) [12]
-
The reaction is complete when the spot corresponding to the starting material (lower Rf) has disappeared from the "R" lane, and a new spot corresponding to the product (higher Rf) is prominent.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during TLC analysis of this synthesis in a question-and-answer format.
Troubleshooting Common Problems
Q1: Why are my spots streaking or appearing as long tails instead of tight circles?
-
Causality & Solution: Streaking is often caused by overloading the sample on the plate.[7] Try diluting your sample further before spotting. Another common cause, particularly with phenols, is the acidic nature of the starting material interacting too strongly with the silica.
-
Expert Tip: To resolve this, add a small amount (0.5-1%) of acetic acid to your eluent. This protonates the silica surface and the sample, reducing the strong ionic interactions that cause streaking. Conversely, if a compound is basic, adding a drop of triethylamine can resolve the issue.[13]
Q2: I don't see any spots on my TLC plate after development.
-
Causality & Solution: This can happen for several reasons:
-
Sample is too dilute: The concentration of your analyte is below the detection limit. Try spotting the same lane multiple times, allowing the solvent to dry completely between applications, to build up the concentration.[14]
-
Incorrect Visualization: While these compounds are UV-active, the response might be weak. Always follow up UV visualization with a chemical stain like Potassium Permanganate, which is a very general and sensitive stain.[8][14]
-
Experimental Failure: It's possible the reaction has not proceeded, or the starting material has been consumed without forming the desired product. Re-check your reaction conditions.
-
Solvent Level Error: If the solvent level in the chamber is above your origin line, your sample will dissolve into the solvent pool at the bottom instead of traveling up the plate.[7]
-
Q3: All my spots are clustered at the bottom (low Rf) or rushed to the top (high Rf). How do I fix this?
-
Causality & Solution: This is a classic mobile phase issue. The goal is to have the Rf of your product around 0.3-0.5 for optimal separation.[15]
-
Spots at Bottom: Your eluent is not polar enough to move the compounds off the baseline. Increase the polarity by adding more ethyl acetate to your hexane/ethyl acetate mixture (e.g., move from 10% to 30% ethyl acetate).
-
Spots at Top: Your eluent is too polar, moving everything with the solvent front. Decrease the polarity by reducing the amount of ethyl acetate (e.g., move from 30% to 10% ethyl acetate).
-
Q4: The spots for my starting material and product are very close together. How can I improve the separation?
-
Causality & Solution: Poor resolution means the chosen solvent system is not differentiating well enough between the polarities of your compounds.
-
Expert Tip: You need to fine-tune the eluent polarity. Try making small, incremental changes to the solvent ratio. If hexane/ethyl acetate is not working, try a different solvent system with different selectivities, such as Dichloromethane/Hexane or Toluene/Ethyl Acetate . Running the TLC on a longer plate can also physically increase the separation distance between spots.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase for analyzing the synthesis of 5-Methyl-2-propoxybenzaldehyde?
-
A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is an excellent starting point.[4] A typical starting ratio would be 10-30% ethyl acetate in hexane . This system allows for easy adjustment of polarity to achieve optimal separation.
Q2: Which visualization stain is best for confirming reaction completion?
-
While UV light is excellent for initial monitoring, using a ferric chloride (FeCl₃) stain can be uniquely informative for this reaction. Ferric chloride gives a distinct color (often purple or green) with phenols but does not react with ethers.[10] Therefore, as the reaction proceeds, the starting material spot will be visible with FeCl₃ stain, while the product spot will not. The disappearance of the phenol spot with this stain provides definitive proof of starting material consumption.
Q3: How can I be absolutely sure which spot is the starting material in my reaction lane?
-
This is the precise function of the co-spot ("C") lane . In this lane, you have spotted both the starting material and the reaction mixture. The starting material spot in the "R" lane must be at the exact same height as the spot in the "SM" lane and will merge perfectly with it in the "C" lane. If they are at different heights, they are different compounds.
Q4: My aldehyde product might be unstable on the acidic silica gel. How can I check for this?
-
Aldehydes can sometimes be sensitive to acidic conditions.[15] To check for on-plate degradation, you can run a 2D TLC .
-
Spot your purified product in one corner of a square TLC plate.
-
Run the plate in one direction as usual.
-
Dry the plate, rotate it 90 degrees, and run it again in the second dimension using the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal line from the origin. If it is degrading, you will see new spots appearing off the diagonal.[6]
-
Visual Workflow and Diagrams
TLC Monitoring Workflow
The following diagram illustrates the logical flow of the TLC monitoring process for this synthesis.
Caption: Workflow for TLC monitoring of the reaction.
References
- Brahmachari, G. (2020). Organic Name Reactions: A Unified Approach. Narosa Publishing House.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Pearson+. (2024). The Williamson ether synthesis involves the displacement of an.... Study Prep. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Palomar College. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
TLC Stains. (n.d.). TLC Stains. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
YouTube. (2021). Williamson Ether Synthesis Final. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved from [Link]
Sources
- 1. francis-press.com [francis-press.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Chromatography [chem.rochester.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TLC stains [reachdevices.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
Solvent effects on the reaction rate of 5-Methyl-2-propoxybenzaldehyde synthesis
Ticket Subject: Optimization of Reaction Rate & Solvent Selection Case ID: CHE-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
You are accessing the technical support repository for the synthesis of 5-Methyl-2-propoxybenzaldehyde . This intermediate is critical in medicinal chemistry, often serving as a scaffold for Schiff base ligands or bioactive heterocycles.
The synthesis relies on the Williamson Ether Synthesis , an
The Critical Bottleneck: The reaction rate is strictly governed by the Solvent Effect . Your choice of solvent dictates the solvation shell around the nucleophile (phenoxide), directly impacting the activation energy (
Standard Operating Protocol (The "Gold Standard")
This protocol is optimized for kinetic efficiency (speed) and yield .
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 5-Methylsalicylaldehyde | Substrate | 1.0 | Limiting reagent. |
| 1-Bromopropane | Electrophile | 1.2 - 1.5 | Excess drives kinetics; susceptible to volatility loss. |
| Potassium Carbonate ( | Base | 2.0 | Anhydrous required. Milled/powdered increases surface area. |
| DMF (N,N-Dimethylformamide) | Solvent | [0.5 M] | Preferred. Polar Aprotic. |
| Potassium Iodide (KI) | Catalyst | 0.1 | Finkelstein exchange (optional but recommended). |
Step-by-Step Workflow
-
Activation: Charge reaction vessel with 5-methylsalicylaldehyde (1.0 eq) and anhydrous
(2.0 eq) in DMF. Stir at room temperature for 30 mins.-
Why? This pre-generates the phenoxide anion (the active nucleophile) and ensures deprotonation is not the rate-limiting step.
-
-
Addition: Add 1-bromopropane (1.5 eq) dropwise. If using KI catalyst, add now.
-
Reaction: Heat to 60-80°C . Monitor via TLC (Hexane:EtOAc 8:2) or HPLC every hour.
-
Target: Disappearance of phenol peak (~11 ppm in
NMR if checking aliquots).
-
-
Quench: Cool to RT. Pour mixture into ice-water (5x volume of DMF).
-
Why? DMF is water-miscible; the organic product will precipitate or oil out, allowing extraction.
-
Technical Deep Dive: Solvent Kinetics
The reaction rate
The Mechanism: Substitution
The 5-methylsalicylaldehyde is deprotonated to form a phenoxide anion . This anion attacks the
Figure 1: Mechanistic pathway highlighting the critical role of the solvent shell in modulating nucleophile reactivity.
Comparative Solvent Data
| Solvent Class | Examples | Relative Rate ( | Workup Difficulty | Recommendation |
| Polar Aprotic | DMF, DMSO, NMP | High (100x) | High (High BP, water wash required) | Primary Choice for difficult substrates. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | Low (Easy evaporation) | Good for small scale; requires reflux. |
| Polar Protic | Ethanol, Methanol | Low | Low | Avoid unless green chemistry is mandatory. |
| Non-Polar | Toluene, DCM | Negligible | Low | Requires PTC (e.g., TBAB) to function. |
Why DMF works best:
In DMF, the
Troubleshooting Center (FAQs)
Ticket #402: "My reaction stalled at 60% conversion after 24 hours."
Diagnostic Protocol:
-
Check Water Content:
reactions are notoriously sensitive to water.-
Reason: Water solvates the phenoxide (mimicking a protic solvent) and can hydrolyze the alkyl halide.
-
Fix: Use anhydrous DMF and dry
in an oven.
-
-
Check Agitation:
is insoluble in DMF.-
Reason: The reaction occurs at the solid-liquid interface.
-
Fix: Ensure vigorous stirring (vortex creation).
-
-
Check Alkyl Halide Loss: 1-Bromopropane (BP ~71°C) is volatile.
-
Reason: If running at 80°C without an efficient condenser, you may have lost your electrophile.
-
Fix: Add 0.5 eq more alkyl halide and lower temp to 65°C.
-
Ticket #405: "I cannot remove DMF completely; it ruins my NMR."
Workup Solution: Do not attempt to rotovap DMF directly unless you have a high-vacuum pump (<1 mbar) and a water bath at 60°C.
-
The Aqueous Wash Method:
-
Dilute reaction 1:5 with Ethyl Acetate (EtOAc).
-
Wash organic layer 3x with Water (removes 95% DMF).
-
Wash 1x with Brine (removes residual water/DMF).
-
Dry over
.
-
Ticket #409: "I see a new spot on TLC just above the starting material."
Root Cause Analysis: This is likely C-Alkylation or a Claisen Rearrangement product (if heated excessively).
-
Phenoxide Ambidence: The negative charge is delocalized. While O-alkylation is kinetically favored in polar aprotic solvents, high heat (>100°C) can promote C-alkylation on the ring.
-
Fix: Strictly control temperature (<80°C).
Logic Flow for Experimental Design
Use this decision tree to select the correct solvent system based on your lab's constraints.
Figure 2: Decision matrix for solvent selection balancing kinetics, scale, and equipment availability.
References
-
Williamson, A. W. (1850).[1][2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism).[1]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Byju's Learning. (n.d.). "Williamson Ether Synthesis - Mechanism, Procedure & Limitations". Retrieved from
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][2][3][4][5][6][7][8] Retrieved from
-
National Institutes of Health (NIH). (n.d.). "Synthesis of 2-Propoxy-5-Methylbenzoic Acid". (Analogous chemistry demonstrating propylation of 5-methyl substituted phenol derivatives). Retrieved from
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Work-Up Procedures for Removing Unreacted Starting Material
Welcome to the Technical Support Center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and refine the critical step of removing unreacted starting materials from a reaction mixture. A successful work-up is paramount for obtaining pure products, which is essential for accurate analytical data and reliable downstream applications, including drug discovery.[1] This resource provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter at the bench.
Choosing Your Work-Up Strategy: A Logic-Based Approach
The first and most critical step is selecting the appropriate purification technique. The choice depends on the physical and chemical properties of your desired product and the unreacted starting material(s).
FAQ: How do I select the best method to remove my unreacted starting material?
The selection process should be systematic. Consider the following properties of your product and starting material:
-
Physical State: Are they solids or liquids?
-
Solubility: Do they have different solubilities in a given solvent?
-
Polarity: Is there a significant difference in polarity?
-
Acidity/Basicity: Can one be converted into a water-soluble salt?
-
Volatility: Do they have significantly different boiling points?
The following decision tree, presented as a DOT script, provides a visual guide to selecting an appropriate work-up strategy.
Caption: A decision tree to guide the selection of an appropriate work-up procedure.
Liquid-Liquid Extraction: The Workhorse of Work-Up
Liquid-liquid extraction is a fundamental and widely used technique to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[2]
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction
Q1: My starting material is acidic/basic. How can I use this to my advantage?
This is an ideal scenario for an acid-base extraction.[3] By reacting your acidic or basic starting material with a base or acid, respectively, you can form a water-soluble salt that will partition into the aqueous layer, leaving your neutral product in the organic layer.[3][4]
-
For an acidic starting material (e.g., a carboxylic acid): Wash the organic layer with a dilute aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[4] The acidic starting material will be deprotonated to form a sodium salt, which is soluble in the aqueous layer.
-
For a basic starting material (e.g., an amine): Wash the organic layer with a dilute aqueous acid like hydrochloric acid (HCl). The basic starting material will be protonated to form a hydrochloride salt, which is soluble in the aqueous layer.
Q2: An emulsion has formed between the organic and aqueous layers. What should I do?
Emulsions are a common frustration in liquid-liquid extractions. They are often caused by vigorous shaking or the presence of surfactants.[5] Here are several strategies to break an emulsion:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time.[6]
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.[5]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® using vacuum filtration.[2]
Q3: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
A simple "drop test" can resolve this. Add a few drops of water to the separatory funnel. If the drops mix with the top layer, then the top layer is aqueous. If the drops pass through the top layer and mix with the bottom layer, then the bottom layer is aqueous. The relative densities of the two immiscible solvents determine which is the top and bottom layer. For example, dichloromethane is denser than water and will be the bottom layer, while diethyl ether is less dense than water and will be the top layer.
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Layers | The organic solvent has some miscibility with water (e.g., THF, acetone).[7] | Remove the water-miscible solvent via rotary evaporation before the work-up.[7] Alternatively, dilute the mixture with a large volume of a non-polar organic solvent and wash multiple times with water or brine.[7] |
| Product is Lost in the Aqueous Layer | The product has some water solubility, or the pH of the aqueous layer is causing the product to become charged. | Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral form. Perform multiple extractions with smaller volumes of the organic solvent for better recovery. |
| A solid has precipitated between the layers. | The salt of your starting material or a byproduct is not fully soluble in the aqueous layer. | Add more water to dissolve the solid. If that fails, you may need to filter the entire mixture. |
Flash Column Chromatography: For a Finer Separation
When simple extraction is insufficient, flash column chromatography is a powerful technique for separating compounds with different polarities.[8] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture.
Frequently Asked Questions (FAQs): Flash Column Chromatography
Q1: How do I choose the right solvent system (eluent) for my column?
The ideal solvent system is determined by thin-layer chromatography (TLC).[8] The goal is to find a solvent system where your desired product has an Rf value between 0.2 and 0.35. A good separation between your product and the unreacted starting material on the TLC plate is crucial for a successful column.
Q2: My compound is streaking on the TLC plate. What does this mean for my column?
Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system or is interacting strongly with the silica gel (e.g., acidic or basic compounds). This can lead to poor separation on a column. Consider adding a small amount of a modifier to your eluent:
-
For acidic compounds: Add a small amount of acetic acid (e.g., 0.5-1%).
-
For basic compounds: Add a small amount of triethylamine (e.g., 0.5-1%).
Q3: How much silica gel should I use?
A general rule of thumb is to use a silica gel to crude product mass ratio of 30:1 to 50:1. For difficult separations, this ratio can be increased to 100:1 or more.
Troubleshooting Guide: Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| The column is running too slowly or is clogged. | The silica gel is packed too tightly, or fine particles are clogging the frit.[9][10] | Apply gentle pressure to the top of the column.[8] If it remains clogged, you may need to carefully "stir" the top of the silica to dislodge the blockage.[9] In severe cases, the column may need to be repacked.[10] |
| Poor separation of compounds. | The chosen eluent is too polar or not polar enough. The column was not packed properly, leading to channeling.[10] | If the compounds are coming off the column too quickly, decrease the polarity of the eluent. If they are not moving, increase the polarity. Ensure the column is packed uniformly without any air bubbles or cracks.[10] |
| The product is not eluting from the column. | The product may have decomposed on the silica gel. The eluent is not polar enough. | Test the stability of your compound on a small amount of silica before running a large-scale column.[9] Gradually increase the polarity of the eluent (gradient elution).[8] |
Recrystallization: Purifying Solid Products
Recrystallization is a technique used to purify solid compounds.[11][12] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[13]
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I choose a suitable recrystallization solvent?
An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound well at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be relatively volatile for easy removal after crystallization.
Q2: My compound is not crystallizing out of solution upon cooling. What should I do?
Several techniques can induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small glass particles can act as nucleation sites.[14]
-
Seed the solution: Add a small crystal of the pure compound to the solution.
-
Reduce the volume of the solvent: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.
-
Cool in an ice bath: Further cooling can decrease the solubility of your compound.[12][14]
Q3: My recrystallized product is colored, but the pure compound should be colorless. How can I remove the colored impurities?
Activated charcoal can be used to remove colored impurities.[13] Add a small amount of activated charcoal to the hot solution before filtering it. The colored impurities will adsorb onto the surface of the charcoal and be removed during the hot filtration step.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the product. | Too much solvent was used. The solution was not cooled sufficiently. The crystals were not washed with ice-cold solvent. | Use the minimum amount of hot solvent to dissolve the solid.[14] Ensure the solution is thoroughly cooled. Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving the product. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. | Choose a lower-boiling solvent. Try to purify the compound by another method (e.g., column chromatography) before recrystallization. |
| Crystals form too quickly, trapping impurities. | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14] |
Distillation: Separation by Boiling Point
Distillation is a method for separating liquids with different boiling points.[15] The liquid with the lower boiling point will vaporize first, and the vapor is then condensed and collected.[16]
Frequently Asked Questions (FAQs): Distillation
Q1: What is the difference between simple and fractional distillation?
-
Simple distillation is used to separate liquids with a large difference in boiling points (typically > 25 °C) or to separate a volatile liquid from a non-volatile solid.[16]
-
Fractional distillation is used for separating liquids with closer boiling points. It employs a fractionating column to provide a large surface area for repeated vaporization and condensation cycles, leading to a better separation.
Q2: My liquid is bumping violently during distillation. How can I prevent this?
Bumping is caused by superheating of the liquid. To ensure smooth boiling, add boiling chips or a magnetic stir bar to the distillation flask before heating.
Q3: The temperature is fluctuating during the distillation. What does this indicate?
A fluctuating temperature suggests that the distillation is not proceeding smoothly or that the mixture is not separating cleanly. Ensure a steady heating rate and proper insulation of the distillation apparatus if necessary.
Troubleshooting Guide: Distillation
| Problem | Potential Cause | Recommended Solution |
| No distillate is being collected. | The heating temperature is too low. There is a leak in the system. The condenser is not being cooled effectively. | Increase the temperature of the heating mantle. Check all joints to ensure they are properly sealed. Ensure a steady flow of cold water through the condenser. |
| The separation is inefficient. | The heating rate is too fast. The fractionating column is not efficient enough (for fractional distillation). | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. Use a longer fractionating column or one with a more efficient packing material. |
| The compound is decomposing at its boiling point. | The compound is thermally unstable. | Use vacuum distillation to lower the boiling point of the liquid. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
-
Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.
-
Pour the reaction mixture into the separatory funnel.
-
Add the extraction solvent to the separatory funnel. The volume of the extraction solvent should typically be about one-third to one-half the volume of the reaction mixture.
-
Stopper the separatory funnel and invert it gently. Vent the funnel by opening the stopcock to release any pressure buildup.
-
Close the stopcock and shake the funnel gently for 10-20 seconds.
-
Vent the funnel again.
-
Place the separatory funnel back in the ring stand and allow the layers to separate completely.
-
Remove the stopper and drain the bottom layer into a clean flask.
-
Pour the top layer out of the top of the separatory funnel into another clean flask.
-
Repeat the extraction with fresh solvent as necessary.
-
Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Select an appropriate size column and add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand to the bottom of the column.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.[8]
-
Add a layer of sand to the top of the silica gel to protect the surface.[8]
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Never let the column run dry. [8]
-
Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Carefully add fresh eluent to the top of the column.
-
Apply gentle pressure to the top of the column using a pump or compressed air to begin eluting the compounds.
-
Collect fractions in test tubes or other suitable containers.
-
Analyze the collected fractions by TLC to determine which fractions contain the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- Recrystallization. (n.d.).
- Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
- Recrystallization. (n.d.).
- Recrystallization - Single Solvent. (n.d.).
- Reaction Work-Ups. (2021). Chemistry LibreTexts.
- Work-up. (n.d.). Wikipedia.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
- Recrystallization. (2020). YouTube.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare.
- ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. (n.d.).
- Modern Separation Techniques for the Efficient Workup in Organic Synthesis. (2025). Request PDF.
- What Is Workup In Organic Chemistry?. (2025). YouTube.
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.).
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Purification by fractional distillation. (n.d.). ChemBAM.
- Method for the precipitation of organic compounds. (2010). Google Patents.
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
- Purification Methods of Organic Compounds. (2021). Research and Reviews.
- Distillation. (2021). Chemistry LibreTexts.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Conservation of mass. (n.d.). Wikipedia.
- Organic Acid-Base Extractions. (n.d.). Chemistry Steps.
- Remove Sticky Reagents. (n.d.).
- Troubleshooting: The Workup. (n.d.). University of Rochester.
- Acid–base extraction. (n.d.). Wikipedia.
- Purification: Simple Distillation. (n.d.). University of Rochester.
- Runaway reactions ignore the chemistry at your peril. (2025). ResearchGate.
- Methods of Purification of Organic Compounds. (2025). CK-12 Foundation.
- Several Problems of Flash Column Chromatography. (2025). Hawach.
- What are the methods of separation and purification of organic compounds?. (2024).
- Problems with extractions. (n.d.). University of York.
- Distillation. (n.d.). Jack Westin.
- Reaction Work-Up I. (2010). MIT Digital Lab Techniques Manual.
- Why do some reactions not go to completion?. (2017). Reddit.
- Acid-Base Extraction. (n.d.).
- troubleshooting column chromatography. (2022). Reddit.
- 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023).
- Organic Reactions: Lesson: Elimination Reactions. (2023). YouTube.
- Solvent neurotoxicity. (n.d.). PubMed Central.
- Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com.
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. youtube.com [youtube.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. praxilabs.com [praxilabs.com]
- 14. Home Page [chem.ualberta.ca]
- 15. jackwestin.com [jackwestin.com]
- 16. Purification [chem.rochester.edu]
Technical Support Center: Enhancing Regioselectivity in the Synthesis of Substituted Benzaldehydes
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of aromatic formylation. Achieving precise regiocontrol in the synthesis of substituted benzaldehydes is a common yet critical challenge. A mixture of isomers can lead to tedious purification steps, reduced yields, and increased costs. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in mechanistic principles to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity
Before troubleshooting specific reactions, it's crucial to understand the underlying principles governing electrophilic aromatic substitution (EAS).
Q1: What are the primary factors that determine ortho vs. para selectivity in the formylation of a substituted benzene ring?
A1: The regiochemical outcome of an electrophilic aromatic substitution is a delicate balance between two major factors: electronic effects and steric effects.
-
Electronic Effects: Substituents on the benzene ring influence the electron density at different positions. Electron-donating groups (EDGs) like hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups activate the ring and direct incoming electrophiles to the ortho and para positions.[1][2][3] This is because they can stabilize the positive charge of the reaction intermediate (the sigma complex or arenium ion) through resonance or inductive effects. The influence of a substituent at the para position is often slightly stronger than at the ortho position from a purely electronic standpoint.[4]
-
Steric Effects: This refers to the physical bulk of the substituent and the incoming electrophile.[5] A large substituent will physically block the adjacent ortho positions, making it more difficult for the electrophile to attack there.[6] Consequently, the electrophile will preferentially attack the less hindered para position.[1][7]
Q2: How do I know if electronic or steric effects will dominate in my reaction?
A2: The dominant effect depends on the specific characteristics of your substrate and reagents. Here's a general guideline:
-
Steric hindrance becomes more significant when either the directing group on the ring is large (e.g., tert-butyl) or the electrophile is bulky.[2] The Vilsmeier reagent, for instance, is bulkier than the formyl cation in a Gattermann-Koch reaction.
-
Electronic effects are often the primary determinant for smaller substituents (e.g., -OH, -OCH₃, -CH₃) and smaller electrophiles. However, even with small groups, a statistical preference (two ortho positions vs. one para position) is often overcome by a slight electronic preference for the para position and minor steric hindrance, leading to para-major products in many cases.[7]
-
Chelation or Coordination Effects: In certain reactions, particularly with phenolic substrates, intramolecular interactions can override standard steric and electronic rules. The formylating reagent can coordinate with the hydroxyl group, delivering the electrophile specifically to the ortho position. This is a key principle in achieving high ortho-selectivity in reactions like the Reimer-Tiemann and Duff reactions.[8][9]
Troubleshooting Guide: Common Issues in Aromatic Formylation Reactions
This section addresses specific problems you may encounter during your experiments, organized by reaction type.
Scenario 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction uses a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃) to formylate electron-rich arenes.[10][11] The active electrophile, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), is relatively bulky.
Q: My Vilsmeier-Haack reaction on 2-methylanisole is giving me a poor ortho:para ratio. How can I increase selectivity for the para product (4-methoxy-3-methylbenzaldehyde)?
A: This is a classic case of competing electronic and steric influences. The methoxy group is a strong ortho, para-director, while the methyl group provides some steric hindrance at its adjacent position.
Causality & Solution: The Vilsmeier reagent is a weak electrophile that reacts preferentially at the position of highest electron density, but it is also sensitive to steric bulk.[12]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C instead of reflux) can increase selectivity. Lower kinetic energy makes the reaction more sensitive to the small differences in activation energy between the pathways leading to the ortho and para products. The transition state for the sterically less hindered para attack is generally lower in energy.
-
Solvent Choice: While DMF is a reactant, the choice of an additional solvent can play a role. Using a non-polar solvent like dichloromethane (DCM) can sometimes subtly influence the transition state energies to favor one isomer.
-
Slow Addition of Reagents: Adding the POCl₃ to the solution of your arene and DMF slowly at a reduced temperature ensures the concentration of the Vilsmeier reagent remains low, which can help minimize side reactions and improve selectivity.
Scenario 2: The Reimer-Tiemann Reaction
This reaction is renowned for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[13][14] The key reactive intermediate is the highly electron-deficient dichlorocarbene (:CCl₂).[15]
Q: I need to synthesize salicylaldehyde from phenol, but my Reimer-Tiemann reaction is yielding a significant amount of 4-hydroxybenzaldehyde (the para isomer). How can I enhance ortho-selectivity?
A: The inherent ortho-selectivity of the Reimer-Tiemann reaction stems from a favorable interaction between the electron-rich phenoxide and the dichlorocarbene.[15][16] Enhancing this interaction is key.
Causality & Solution: The reaction proceeds via the deprotonation of phenol to the phenoxide ion, which then attacks the dichlorocarbene. The ortho product is favored because the interaction between the phenoxide oxygen and the electrophilic carbene can be stabilized by the positive counter-ion of the base (e.g., K⁺), forming a transient chelate-like structure that directs the carbene to the proximal position.[17]
-
Choice of Base: The counter-ion of the base is critical. Potassium hydroxide (KOH) often gives better ortho:para ratios than sodium hydroxide (NaOH) because the larger K⁺ ion can coordinate more effectively.
-
Solvent System: The reaction is typically run in a biphasic system.[15] The use of a phase-transfer catalyst can sometimes alter selectivity, but careful control of the aqueous base concentration is paramount. High base concentrations are reported to favor ion-pair formation, which encourages ortho-substitution.[17]
-
Temperature Control: Once initiated, the reaction can be highly exothermic.[14] Maintaining a controlled temperature (e.g., 60-70 °C) is crucial. Runaway temperatures can lead to decreased selectivity and the formation of tars.
Scenario 3: The Duff Reaction
The Duff reaction formylates phenols in the ortho position using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol or acetic acid.[18][19]
Q: My Duff reaction on 4-methoxyphenol is producing di-formylated products and a significant amount of intractable polymer/resin. How can I obtain the mono-formylated product cleanly?
A: This is a common issue in Duff reactions, arising from over-reaction and polymerization side-reactions.[20] The key is precise control over stoichiometry and temperature.
Causality & Solution: The Duff reaction proceeds through the formation of an iminium ion from HMTA, which acts as the electrophile. Phenols can react with formaldehyde (generated from the hydrolysis of the intermediate) to form phenol-formaldehyde resins, especially at high temperatures.[20] If both ortho positions are available, di-formylation can also occur.
-
Control Stoichiometry: The most critical parameter is the molar ratio of HMTA to your phenol. To favor mono-formylation, reduce the amount of HMTA. Start with a 1:1 or even slightly less than 1 equivalent of HMTA relative to the phenol and monitor the reaction progress by TLC or HPLC.[20]
-
Temperature Management: Avoid excessively high temperatures. While the reaction requires heat, temperatures above 120 °C can drastically accelerate resin formation.[20] If using a strong acid like trifluoroacetic acid (TFA) as the solvent/catalyst, temperatures around 70-80 °C are often sufficient and help prevent polymerization.[20]
-
Reaction Time: Do not run the reaction for longer than necessary. Monitor its progress and quench it as soon as the starting material is consumed or the desired product concentration is maximized to prevent the formation of byproducts.
Visualizing Reaction Control
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common regioselectivity issues.
Mechanism of Ortho-Chelation Control
Caption: Chelation by K⁺ stabilizes the ortho-attack transition state.
Quantitative Data Summary
The choice of formylation method can dramatically alter the isomeric ratio of the product. The following table provides representative data on the regioselectivity of formylating phenols under different conditions.
| Substrate | Reaction | Conditions | Ortho:Para Ratio | Key Insight | Reference |
| Phenol | Reimer-Tiemann | CHCl₃, aq. KOH | ~2:1 to 4:1 | Favors ortho due to chelation. | [17] |
| Phenol | Vilsmeier-Haack | DMF, POCl₃ | Predominantly para | The bulky electrophile is sterically hindered from the ortho position. | [12] |
| Phenol | Duff Reaction | HMTA, glycerol, heat | Almost exclusively ortho | Strong directing effect from hydrogen bonding and chelation. | [18][21] |
| 2,6-Dimethylphenol | TiCl₄ / DCME | CH₂Cl₂ | >95% (formylation at C4) | Steric hindrance from two ortho methyl groups forces reaction at the para position. | [8] |
| Anisole | TiCl₄ / DCME | CH₂Cl₂ | 1:2.3 (ortho:para) | Weaker coordination with methoxy compared to hydroxyl leads to a more sterically-driven outcome. | [8] |
DCME = Dichloromethyl methyl ether
Detailed Experimental Protocols
Protocol 1: High-Yield Ortho-Formylation of a Phenol via Modified Duff Reaction
This protocol is adapted for enhanced yield and selectivity, using trifluoroacetic acid (TFA) as the solvent, which can improve reaction rates and solubility.[20]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the substituted phenol (1.0 eq).
-
Dissolution: Add trifluoroacetic acid (TFA) as the solvent (approx. 5-10 mL per gram of phenol). Stir until the phenol is completely dissolved.
-
Addition of HMTA: Add hexamethylenetetramine (HMTA) (1.0 to 1.2 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 70-80 °C using an oil bath. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or HPLC. The reaction is often complete within 1-4 hours.[20]
-
Work-up: Cool the mixture to room temperature and pour it slowly into a beaker of ice water. An acidic hydrolysis step is often required. Add an equal volume of 2M HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Para-Selective Vilsmeier-Haack Formylation
This protocol is designed to favor formylation at the sterically most accessible position of an electron-rich arene.[10][12]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place the electron-rich arene (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (3.0 eq). If the arene is a solid, dissolve it in a minimal amount of an anhydrous solvent like DCM.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature or gently heat (e.g., 40-60 °C) as required. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium salt intermediate, adjusting the pH to ~6-7.
-
Extraction & Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude aldehyde by column chromatography or distillation.
References
-
The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Swarthmore College. Available at: [Link]
-
Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. Available at: [Link]
-
Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Reddit. Available at: [Link]
-
ortho/para-Selectivity in the Reimer-Tiemann Reaction. Chemistry Stack Exchange. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Duff reaction. Grokipedia. Available at: [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. National Institutes of Health. Available at: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Functionalized Organolithium Compounds Through an Arene-Catalyzed Lithiation. Sciforum. Available at: [Link]
-
Gattermann Koch Reaction Mechanism. BYJU'S. Available at: [Link]
-
Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. ACS Publications. Available at: [Link]
-
Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
-
Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. Available at: [Link]
-
Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. RSC Publishing. Available at: [Link]
-
Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. Available at: [Link]
-
Sterically Controlled C(sp2)–H Carboxylation and Formylation: A Complementary Strategy to SEAr Approaches. ACS Publications. Available at: [Link]
-
Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Collegedunia. Available at: [Link]
-
Reimer–Tiemann reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. Available at: [Link]
-
Optimization of Organolithium Reactions. Organic Process Research & Development. Available at: [Link]
-
Site Selectivity in Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
New Opportunities with the Duff Reaction. ACS Publications. Available at: [Link]
-
Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Hindawi. Available at: [Link]
-
Gattermann Koch Reaction Mechanism - Definition, Limitations. CollegeSearch. Available at: [Link]
-
(PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. Available at: [Link]
-
Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. Available at: [Link]
-
Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]
-
Why is aldehydes group in benzaldehyde meta directing in nature ?. Allen Career Institute. Available at: [Link]
-
Formylation. Wikipedia. Available at: [Link]
-
Steric effects. Wikipedia. Available at: [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]
-
ortho-Formylation of phenols. Organic Syntheses. Available at: [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link]
-
Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. Available at: [Link]
-
The developing steric hindrance and ortho effect in aromatic amides. ResearchGate. Available at: [Link]
-
Multistep Synthesis (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Gatterman Koch Reaction. YouTube. Available at: [Link]
-
Synthesis of Functionally Substituted Benzaldehydes. CORE. Available at: [Link]
-
The Duff Reaction: Researching A Modification. The ScholarShip. Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. "The Relative Favorability Of Placing Substituents Ortho Or Para In The" by Paul R. Rablen and Ariana Yett , '21 [works.swarthmore.edu]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formylation - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 14. byjus.com [byjus.com]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. grokipedia.com [grokipedia.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rephip.unr.edu.ar [rephip.unr.edu.ar]
Validation & Comparative
Comparative study of different synthetic routes to 5-Methyl-2-propoxybenzaldehyde
Topic: Comparative Study of Synthetic Routes to 5-Methyl-2-propoxybenzaldehyde Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Scientists
Executive Summary & Strategic Analysis
5-Methyl-2-propoxybenzaldehyde is a critical intermediate in the synthesis of pharmaceutical agents (specifically phosphodiesterase inhibitors analogous to Sildenafil) and functional fragrance compounds. Its structural core—a benzaldehyde moiety with specific alkoxy and alkyl substitutions—presents a classic problem in regioselective aromatic substitution.
This guide evaluates the two primary industrial strategies for synthesizing this target:
-
Route A (O-Alkylation): Functionalization of the pre-formed aldehyde (5-methylsalicylaldehyde).
-
Route B (Formylation): C-C bond formation via Vilsmeier-Haack reaction on the ether (4-methyl-1-propoxybenzene).
The Verdict: While Route B utilizes cheaper bulk commodity starting materials (
Retrosynthetic Logic (Visualized)
The following diagram illustrates the strategic disconnections available for accessing the target molecule.
Figure 1: Retrosynthetic analysis showing the convergent nature of Route A versus the linear functionalization of Route B.
Detailed Comparative Analysis
Route A: O-Alkylation of 5-Methylsalicylaldehyde
This route relies on the Williamson ether synthesis. Since the aldehyde functionality is already present in the starting material (5-methylsalicylaldehyde), the synthesis is reduced to a single step of O-alkylation.
-
Mechanism:
nucleophilic substitution. The phenoxide anion attacks the primary alkyl halide. -
Regioselectivity: 100%.[1] The position of the formyl group is fixed in the starting material.
-
Key Challenge: Preventing O-alkylation vs. C-alkylation (though C-alkylation is rare with simple alkyl halides under mild base conditions) and ensuring complete conversion of the potentially hydrogen-bonded phenol.
Route B: Vilsmeier-Haack Formylation
This route starts with
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The active species is the chloroiminium ion (Vilsmeier reagent).[2][3]
-
Regioselectivity: The propoxy group is a strong ortho/para director; the methyl group is a weak ortho/para director.
-
Para to propoxy: Blocked by the methyl group.
-
Ortho to propoxy (Position 2): Highly activated and sterically accessible.
-
Ortho to methyl (Position 3): Less activated (meta to the strong propoxy donor).
-
Result: High selectivity for Position 2, but trace amounts of the Position 3 isomer (meta-formylation relative to alkoxy) can occur, complicating purification.
-
-
Key Challenge: Handling corrosive
and managing the exothermic hydrolysis of the iminium intermediate.
Performance Metrics Comparison
| Metric | Route A (Alkylation) | Route B (Vilsmeier-Haack) |
| Starting Material Cost | High (5-Methylsalicylaldehyde) | Low ( |
| Step Count | 1 Step | 2 Steps (Alkylation + Formylation) |
| Typical Yield | 85 - 92% | 65 - 75% (Overall) |
| Atom Economy | Good (Loss of HX) | Poor (Loss of HOPCl2, amine) |
| Purification | Simple (Recrystallization/Distillation) | Difficult (Isomer separation may be required) |
| Scalability | Excellent (Mild bases, standard solvents) | Moderate (Requires specialized cooling/quenching) |
| Safety Profile | High (Standard flammable solvents) | Low (Toxic/Corrosive |
Experimental Protocols
Protocol A: Synthesis via O-Alkylation (Recommended)
Based on homologous protocols for alkoxy-benzaldehydes [1, 3].
Reagents:
-
5-Methylsalicylaldehyde (1.0 eq)
- -Propyl Bromide (1.2 eq)
-
Potassium Carbonate (
) (1.5 eq, anhydrous) -
DMF (Dimethylformamide) or Acetone [Solvent]
-
Potassium Iodide (KI) (0.1 eq, catalytic)
Step-by-Step Workflow:
-
Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer with 5-methylsalicylaldehyde (100 mmol) and DMF (150 mL).
-
Deprotonation: Add anhydrous
(150 mmol) in portions. Stir at room temperature for 15 minutes. The solution will turn yellow/orange due to phenoxide formation. -
Addition: Add catalytic KI (10 mmol) followed by the dropwise addition of
-propyl bromide (120 mmol). -
Reaction: Heat the mixture to 60–70°C (if using DMF) or reflux (if using Acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). The product usually precipitates as an oil or solid.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Dry over
and concentrate in vacuo. Purify via vacuum distillation or recrystallization from hexane (if solid).
Protocol B: Synthesis via Vilsmeier-Haack
Adapted from standard Vilsmeier protocols for activated arenes [2, 4].
Reagents:
-
4-Methyl-1-propoxybenzene (1.0 eq)
-
Phosphorus Oxychloride (
) (1.2 eq) -
DMF (1.5 eq)
-
Dichloromethane (DCM) [Solvent]
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation: In a dry flask under inert atmosphere (
), cool DMF (1.5 eq) to 0°C. Add (1.2 eq) dropwise. Stir for 30 mins until the white Vilsmeier salt precipitates/forms. -
Substrate Addition: Dissolve 4-methyl-1-propoxybenzene (1.0 eq) in DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature <10°C.[4]
-
Cyclization/Reaction: Allow to warm to room temperature, then reflux for 4–8 hours.
-
Hydrolysis (Critical): Cool the mixture to 0°C. Pour slowly into crushed ice/sodium acetate solution. Caution: Exothermic reaction.[4] Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Isolation: Extract with DCM. Wash with saturated
to neutralize acid. -
Purification: Silica gel chromatography is often required to separate the major product (2-propoxy) from minor isomers.
Mechanistic Insight: The Vilsmeier Pathway
Understanding the Vilsmeier mechanism is crucial for controlling impurities in Route B.
Figure 2: The Vilsmeier-Haack reaction pathway. The electrophilic attack is directed by the electron-donating propoxy group.
Safety & Storage
-
5-Methyl-2-propoxybenzaldehyde: Likely sensitive to oxidation (conversion to benzoic acid). Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Reagent Hazards:
-
Propyl Bromide: Alkylating agent; potential neurotoxin. Use in a fume hood.
-
POCl3: Reacts violently with water; releases HCl gas. Corrosive.
-
References
-
National Institute of Standards and Technology (NIST). Synthesis of 2-Propoxy-5-methylbenzoic acid. (Provides homologous data for the propoxy-methyl-benzene scaffold). 5[1][4][6][7][8][5][9]
-
Chemistry Steps. The Vilsmeier-Haack Reaction: Mechanism and Applications. (Authoritative grounding for Route B mechanism). 3
-
BenchChem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (Demonstrates reactivity of the 5-methylsalicylaldehyde scaffold). 4
-
International Journal of Pharmaceutical, Chemical and Biological Sciences. Review Article on Vilsmeier-Haack Reaction. (Comprehensive review of formylation conditions). 10
Sources
- 1. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
In Vitro Cytotoxicity Assay: 5-Methyl-2-propoxybenzaldehyde vs. Structural Analogs
Executive Summary & Compound Profile
Objective: This guide provides a technical framework for evaluating the cytotoxic potential of 5-Methyl-2-propoxybenzaldehyde (CAS 883531-97-3) .[1] As a specific alkoxybenzaldehyde derivative, its toxicological profile is best understood through comparative analysis with its metabolic precursors and structural analogs.
Rationale: Alkoxybenzaldehydes are frequently utilized in flavor/fragrance synthesis and medicinal chemistry. The specific substitution pattern (5-methyl, 2-propoxy) modulates the compound's lipophilicity (LogP) and electrophilicity compared to the parent benzaldehyde.[1] This assay is designed to determine the IC50 (half-maximal inhibitory concentration) and define the safety margin relative to established benchmarks.
Target Compound Profile
-
Key Structural Features:
Comparative Strategy: The "Triad" Approach
To generate valid data, you must run the target compound alongside three specific classes of controls. This "Triad" approach isolates the contribution of each functional group to the overall toxicity.
| Compound Role | Chemical Name | CAS No.[4][5][6] | Rationale for Inclusion |
| Target | 5-Methyl-2-propoxybenzaldehyde | 883531-97-3 | Test Article. |
| Core Scaffold | Benzaldehyde | 100-52-7 | Establishes baseline aldehyde toxicity (typically low, mM range).[1] |
| Metabolic Analog | 5-Methylsalicylaldehyde | 613-84-3 | Represents the "deprotected" phenolic form.[1] Tests if the propoxy mask reduces toxicity. |
| Lipophilic Analog | 2-Propoxybenzaldehyde | 7091-12-5 | Isolates the effect of the 5-methyl group on cytotoxicity.[1] |
Visualizing the Structural Relationship (SAR)
Caption: Structural evolution from the core Benzaldehyde scaffold to the target 5-Methyl-2-propoxybenzaldehyde, highlighting the key modifications to be tested.
Experimental Design & Protocol
Method Selection: The MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is the gold standard for this initial screen due to its sensitivity to mitochondrial metabolic activity, which is often the first target of aldehyde-induced oxidative stress.[1]
Cell Line Selection:
-
HepG2 (Human Liver Carcinoma): Primary Choice. High metabolic capacity. Essential to determine if the propoxy group is metabolized (de-alkylated) to the more reactive phenol.
-
HaCaT (Immortalized Keratinocytes): Secondary Choice. Relevant if the compound is intended for topical/cosmetic applications (flavor/fragrance safety).[7]
Step-by-Step Workflow
A. Preparation of Stock Solutions
-
Solubility Check: 5-Methyl-2-propoxybenzaldehyde is lipophilic.[1] Dissolve in DMSO (Dimethyl Sulfoxide) to create a 100 mM Master Stock .
-
Sterile Filtration: Pass through a 0.22 µm PTFE filter (nylon filters may bind the compound).
-
Storage: Aliquot and store at -20°C in amber vials (aldehydes are light-sensitive and prone to oxidation).
B. Cell Seeding
-
Seed cells at 1 x 10⁴ cells/well in 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
C. Treatment (Dosing)
-
Design: 8-point dose-response curve.
-
Range: 0 µM (Vehicle) to 1000 µM (1 mM).
-
Suggested steps: 0, 5, 10, 25, 50, 100, 250, 500, 1000 µM.
-
-
Vehicle Control: DMSO concentration must remain constant (≤ 0.5% v/v) across all wells to avoid solvent toxicity.
-
Positive Control: Doxorubicin (10 µM) or Cinnamaldehyde (100 µM) (known high toxicity aldehyde).
D. Incubation & Readout [1]
-
Duration: 24 hours (Acute toxicity) and 72 hours (Proliferative inhibition).
-
Reagent: Add MTT (0.5 mg/mL) for 4 hours.
-
Solubilization: Aspirate media, add DMSO to dissolve formazan crystals.
-
Measurement: Absorbance at 570 nm (Reference: 630 nm).
Assay Logic Flowchart
Caption: Standardized MTT workflow ensuring consistent handling of lipophilic aldehyde derivatives.
Data Interpretation & Expected Outcomes
Based on Structure-Activity Relationship (SAR) data of related benzaldehydes, the following outcomes are projected. You should validate your experimental results against these ranges.
Predicted Toxicity Profile
| Compound | Predicted IC50 (HepG2) | Mechanism of Action |
| Benzaldehyde | > 3000 µM (Low) | Weak electrophile; rapidly oxidized to benzoic acid (safe).[1] |
| 5-Methyl-2-propoxybenzaldehyde | 200 - 800 µM (Moderate) | Propoxy group increases cellular uptake. Once inside, the aldehyde binds cellular amines. |
| 5-Methylsalicylaldehyde | 50 - 300 µM (High) | Free phenolic group + aldehyde allows for redox cycling and higher reactivity.[1] |
Interpretation Guide:
-
Safety Margin: If the Target IC50 is > 500 µM , it is generally considered low toxicity for flavor/fragrance use.
-
The "Propoxy Effect": Compare the Target to 5-Methylsalicylaldehyde.
-
Scenario A (Target is less toxic): The propoxy group successfully "masks" the phenol, preventing immediate reactivity.
-
Scenario B (Target is equally toxic): The cells are rapidly metabolizing (de-alkylating) the propoxy group, releasing the toxic parent phenol.
-
References
-
National Toxicology Program (NTP). (2023). Testing Status of Benzaldehyde M040043. U.S. Department of Health and Human Services. Link
-
OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Relevant for distinguishing general cytotoxicity from phototoxicity in benzaldehydes). Link
-
Ishidate, M., et al. (1984). Primary mutagenicity screening of food additives currently used in Japan. Food and Chemical Toxicology, 22(8), 623-636. (Foundational data on benzaldehyde derivative safety). Link
-
PubChem Compound Summary. (2024). 5-Methyl-2-propoxybenzaldehyde (CAS 883531-97-3).[1][2][3] National Center for Biotechnology Information. Link
Sources
- 1. 883532-17-0|3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde|BLDpharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 5-METHYL-2-PROPOXYBENZALDEHYDE | 883531-97-3 [chemicalbook.com]
- 4. 7091-12-5 | MFCD00046150 | 2-Propoxybenzaldehyde [aaronchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Propoxybenzaldehyde (CAS 5736-85-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-2-propoxybenzaldehyde
As researchers and developers, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 5-Methyl-2-propoxybenzaldehyde. While this specific molecule may not have an extensive public safety profile, its structure as an aromatic aldehyde allows us to extrapolate necessary precautions from well-documented analogous compounds. The core principle is to treat the substance with a high degree of caution, assuming it possesses hazards common to its chemical class until proven otherwise.
Hazard Assessment: A Risk-Based Approach
Understanding the potential risks is the foundation of any safety protocol. Based on safety data for similar substituted benzaldehydes, we can anticipate the primary hazards associated with 5-Methyl-2-propoxybenzaldehyde. The aldehyde functional group, in particular, can be reactive and often presents irritant properties.
A review of analogous compounds suggests a consistent profile of hazards that must be managed through appropriate engineering controls and PPE.[1][2][3]
Table 1: Potential Hazard Profile Based on Analogous Compounds
| Potential Hazard | Rationale and Representative Citations |
| Skin Irritation | A common characteristic of aldehydes; direct contact can cause redness and irritation.[1][2][3] |
| Serious Eye Irritation | Vapors and splashes can cause significant eye irritation or damage.[1][3] |
| Respiratory Irritation | Inhalation of vapors may lead to irritation of the nose, throat, and lungs.[1][4] |
| Acute Oral Toxicity | Ingestion may be harmful.[4][5] |
| Flammability | Many aldehydes are combustible or flammable liquids, posing a fire risk.[1][6][7] |
This assessment dictates that our primary defensive strategy must focus on preventing skin, eye, and respiratory exposure.
The Core Ensemble: Mandatory PPE for Routine Handling
The following PPE is mandatory for all laboratory work involving 5-Methyl-2-propoxybenzaldehyde. The causality is clear: creating a comprehensive barrier between the researcher and the chemical.
Table 2: Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles during procedures with a high splash potential. | Protects against direct liquid splashes and irritating vapors, which are primary routes of eye exposure.[1][6][8] |
| Hand Protection | Nitrile or Neoprene gloves (minimum 4-8 mils thickness for disposable gloves).[9] | Provides a barrier against skin contact and absorption. Butyl rubber gloves offer excellent protection against aldehydes but may reduce dexterity.[10][11] Crucially, always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. [9] |
| Body Protection | Flame-resistant laboratory coat with snug-fitting cuffs. | Protects skin and personal clothing from incidental contact and minor splashes.[1][6] |
| Respiratory Protection | A properly functioning chemical fume hood is the primary engineering control and is mandatory for handling this substance. | Minimizes inhalation of vapors, which can cause respiratory irritation.[1][4][12] |
Procedural Discipline: A Step-by-Step Safety Workflow
Effective protection relies not just on the equipment itself, but on the discipline of its use. The following protocol ensures a self-validating system of safety from preparation to cleanup.
Step 1: Pre-Handling Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational. Check the certification sticker and ensure the airflow monitor indicates normal function.
-
Locate Safety Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare for Spills: Ensure a spill kit compatible with aldehydes is readily accessible. This should contain an inert absorbent material (like sand or vermiculite), and tools for cleanup.[8] Do not use combustible absorbents like sawdust.[8]
Step 2: Donning PPE
This sequence is critical to avoid cross-contamination.
-
Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.
-
Goggles/Face Shield: Put on chemical splash goggles. If required, add the face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Handling the Chemical
-
Perform all manipulations of 5-Methyl-2-propoxybenzaldehyde exclusively within the chemical fume hood.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge if the material is flammable.[6]
Step 4: Doffing PPE
This sequence is the reverse of donning and is designed to prevent contact with any contamination on the exterior of the PPE.
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides or strap.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any potential contamination.
Step 5: Decontamination and Disposal
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[1][3][6]
-
Waste Disposal: Dispose of all contaminated waste, including gloves, absorbent materials, and empty containers, in a properly labeled hazardous waste container in accordance with all local, regional, and national regulations.[1][4][6]
Emergency Preparedness: Spill and Exposure Response
Even with meticulous planning, accidents can occur. Immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][12] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][12] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If safe to do so, contain the spill using inert, non-combustible absorbent material. Use non-sparking tools for cleanup. Ensure adequate ventilation.
Workflow Visualization
The following diagram illustrates the logical flow of operations for safely handling 5-Methyl-2-propoxybenzaldehyde, emphasizing the integration of safety checks at every stage.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemos.de [chemos.de]
- 6. airgas.com [airgas.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. ICSC 0009 - ACETALDEHYDE [chemicalsafety.ilo.org]
- 9. Selection and Use of Gloves in the Laboratory | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. ehs.unl.edu [ehs.unl.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
